molecular formula C5H5BBrNO2 B1275622 5-Bromopyridine-3-boronic acid CAS No. 452972-09-7

5-Bromopyridine-3-boronic acid

Cat. No.: B1275622
CAS No.: 452972-09-7
M. Wt: 201.82 g/mol
InChI Key: ICCGFOKNFZWCTJ-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-boronic acid is a useful research compound. Its molecular formula is C5H5BBrNO2 and its molecular weight is 201.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromopyridin-3-yl)boronic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCGFOKNFZWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396798
Record name 5-bromopyridine-3-boronic acid
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Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452972-09-7
Record name 5-bromopyridine-3-boronic acid
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Record name 5-Bromo-3-pyridylboronic acid
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Foundational & Exploratory

5-Bromopyridine-3-boronic acid synthesis from 3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-bromopyridine-3-boronic acid from 3,5-dibromopyridine. The primary method described is a selective halogen-metal exchange followed by borylation, a robust and efficient strategy for the preparation of this key building block in medicinal chemistry and organic synthesis. This document provides detailed experimental protocols, tabulated physicochemical and reaction data, and graphical representations of the synthetic workflow.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for successful synthesis, purification, and handling.

Table 1: Physicochemical Properties of 3,5-Dibromopyridine

PropertyValue
CAS Number 625-92-3
Molecular Formula C₅H₃Br₂N
Molecular Weight 236.89 g/mol
Appearance White to light beige solid
Melting Point 110-115 °C
Boiling Point 222 °C
Solubility Sparingly soluble in water

Table 2: Physicochemical Properties of this compound

PropertyValue
CAS Number 452972-09-7
Molecular Formula C₅H₅BBrNO₂
Molecular Weight 201.81 g/mol
Appearance White to light yellow powder
Melting Point >300 °C (decomposes)
Solubility Soluble in water, ethanol, and dichloromethane[1]

Synthetic Approach: Lithiation-Borylation

The synthesis of this compound from 3,5-dibromopyridine is effectively achieved through a selective lithiation-borylation reaction. This method leverages the greater reactivity of the bromine atom at the 3-position of the pyridine ring towards lithium-halogen exchange at low temperatures. The resulting lithiated intermediate is then trapped with a borate ester, which upon acidic workup, yields the desired boronic acid.

Reaction Pathway

The overall transformation can be visualized as a two-step process occurring in a single pot.

reaction_pathway reactant 3,5-Dibromopyridine intermediate 3-Bromo-5-lithiopyridine reactant->intermediate Lithium-Halogen Exchange product This compound intermediate->product Borylation & Hydrolysis reagent1 1. n-BuLi, THF, -78 °C reagent2 2. B(O-iPr)₃ reagent3 3. H₃O⁺

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridylboronic acids via lithiation-borylation.[2] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

Table 3: Reagents and Materials

ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
3,5-Dibromopyridine625-92-3C₅H₃Br₂N236.89
n-Butyllithium (n-BuLi)109-72-8C₄H₉Li64.06
Triisopropyl borate5419-55-6C₉H₂₁BO₃188.07
Tetrahydrofuran (THF)109-99-9C₄H₈O72.11
Diethyl ether60-29-7C₄H₁₀O74.12
Hydrochloric acid (HCl)7647-01-0HCl36.46
Sodium hydroxide (NaOH)1310-73-2NaOH40.00
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37
Procedure
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 3,5-dibromopyridine (1 equivalent). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The addition is typically completed over 30-60 minutes. The reaction mixture is then stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then acidified to pH 2 with aqueous HCl (2 M). The aqueous layer is separated and the organic layer is extracted with water. The combined aqueous layers are then basified to pH 7-8 with aqueous NaOH (2 M), resulting in the precipitation of a white solid.

  • Isolation and Purification: The solid is collected by filtration, washed with cold water and then with diethyl ether, and dried under vacuum to afford crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

experimental_workflow setup Reaction Setup: 3,5-Dibromopyridine in THF under N₂ cooling Cooling to -78 °C setup->cooling lithiation Dropwise addition of n-BuLi Stir for 1h at -78 °C cooling->lithiation borylation Dropwise addition of B(O-iPr)₃ Stir and warm to RT lithiation->borylation workup Aqueous Workup: Quench, Acidify, Basify borylation->workup isolation Filtration and Washing workup->isolation purification Recrystallization and Drying isolation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Parameters and Yield

The following table summarizes typical reaction parameters and expected outcomes for this synthesis.

Table 4: Reaction Parameters and Yield

ParameterValue/ConditionNotes
Solvent Anhydrous Tetrahydrofuran (THF)Other ethereal solvents like diethyl ether can also be used.
Lithiation Temperature -78 °CCrucial for selective monolithiation at the 3-position.
Borating Agent Triisopropyl borateTrimethyl borate can also be used.
Workup Acidic followed by basic adjustmentCareful pH control is necessary to ensure product precipitation.
Typical Yield 60-85%Yields can vary based on the scale and purity of reagents.
Purification RecrystallizationA mixture of ethanol and water is often effective.

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • 3,5-Dibromopyridine is a skin and eye irritant.

  • Triisopropyl borate is flammable.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

This technical guide provides a comprehensive overview of the synthesis of this compound from 3,5-dibromopyridine. By following the detailed protocols and considering the safety precautions, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

Spectroscopic Characterization of 5-Bromopyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

5-Bromopyridine-3-boronic acid is a halogenated pyridine derivative containing a boronic acid functional group. These structural features make it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

PropertyValue
Molecular Formula C₅H₅BBrNO₂
Molecular Weight 201.81 g/mol
Appearance White to light yellow solid
Melting Point >300°C
Solubility Soluble in water, ethanol, and dichloromethane.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on data from analogous compounds such as 3-bromopyridine, other bromopyridine derivatives, and various arylboronic acids.

¹H NMR Spectroscopy (Expected Data)

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the bromine atom, as well as the boronic acid group.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.80d~1.8H-2
~8.20t~1.9H-4
~8.70d~0.8H-6
~8.0 (broad s)s-B(OH)₂

Note: The boronic acid protons (B(OH)₂) often appear as a broad singlet and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy (Expected Data)

The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to the boron atom (C-3) may show a broader signal due to quadrupolar relaxation of the boron nucleus.

Chemical Shift (δ, ppm)Assignment
~150.0C-2
UndeterminedC-3 (C-B)
~140.0C-4
~122.0C-5 (C-Br)
~155.0C-6

Note: The signal for the carbon atom directly attached to the boron (C-3) is often difficult to observe due to quadrupolar broadening.

¹¹B NMR Spectroscopy (Expected Data)

The ¹¹B NMR spectrum is a key technique for characterizing boronic acids. A single, broad signal is expected for the boron nucleus.

Chemical Shift (δ, ppm)Assignment
~28-33B(OH)₂

Note: The chemical shift of the boron atom can be sensitive to the solvent and the presence of water, which can lead to the formation of boroxine anhydrides or boronate esters.

Infrared (IR) Spectroscopy (Expected Data)

The IR spectrum will show characteristic absorption bands for the O-H, C-H, C=N, C=C, and B-O bonds present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (boronic acid)
~3100-3000MediumAromatic C-H stretch
~1600, ~1570, ~1470Medium-StrongC=C and C=N ring stretching
~1350StrongB-O stretch
~1050MediumC-Br stretch
Mass Spectrometry (Expected Data)

For mass spectrometry, Electrospray Ionization (ESI) is a suitable technique. The spectrum is expected to show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

m/zIonNotes
201/203[M+H]⁺Molecular ion peak showing the characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in approximately 1:1 ratio).
183/185[M-H₂O+H]⁺Loss of a water molecule from the boronic acid moiety.
78[C₅H₄N]⁺Loss of the bromine atom and the boronic acid group.[1]
UV-Visible Spectroscopy (Expected Data)

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands characteristic of the pyridine ring system. Pyridine itself has absorption maxima around 202 nm and 254 nm.[2] The presence of the bromine and boronic acid substituents may cause a slight shift in these absorption bands.

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters:

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).

    • Employ a 30° or 45° pulse width to allow for a shorter relaxation delay.[3]

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Set the number of scans to achieve a good signal-to-noise ratio (this will likely be significantly higher than for ¹H NMR, e.g., 1024 scans or more, depending on the sample concentration).

    • Employ a relaxation delay (d1) of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

    • Perform baseline correction.

  • Sample Preparation: Prepare the sample as described for ¹H and ¹³C NMR.

  • Instrument Setup: Tune and match the probe for the ¹¹B frequency.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range for boronic acids (e.g., 50 to -50 ppm).

    • Use a sufficient number of scans to obtain a clear signal.

    • Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

  • Data Processing: Process the data as described for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable method for solid samples.

  • Background Collection: Collect a background spectrum of the clean ATR crystal.[5]

  • Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.[6]

  • Pressure Application: Use the press to ensure good contact between the sample and the crystal.[6]

  • Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the significant peaks.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Further dilute to the µg/mL range.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the capillary voltage (e.g., 3-5 kV).

    • Set the source temperature (e.g., 100-150°C).

    • Set the desolvation gas flow rate and temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine atom.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Processing Data Processing & Interpretation NMR->Data_Processing IR->Data_Processing MS->Data_Processing UV_Vis->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Navigating the Spectroscopic Landscape of 5-Bromopyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromopyridine-3-boronic acid, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization and experimental protocols related to this compound.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on NMR spectroscopy. The following tables summarize the expected chemical shifts for its proton (¹H) and carbon (¹³C) nuclei. It is important to note that boronic acids can exist in equilibrium with their cyclic boroxine anhydrides, which can lead to broadened signals or the appearance of multiple species in NMR spectra. The use of solvents such as methanol-d₄ can help to break up these oligomeric forms, simplifying the spectra.

Table 1: ¹H NMR Spectral Data for this compound

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.2d~2.0
H-48.2 - 8.5t~2.0
H-68.6 - 8.9d~2.0
B(OH)₂5.0 - 6.0br s-

Note: The chemical shifts are predicted and may vary depending on the solvent and concentration. The boronic acid protons are exchangeable and may not always be observed.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon PositionChemical Shift (δ, ppm)
C-2150 - 155
C-3125 - 130 (broad)
C-4140 - 145
C-5118 - 122
C-6152 - 157

Note: The carbon atom attached to the boron (C-3) often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). Methanol-d₄ is often preferred for boronic acids to minimize the formation of boroxine anhydrides.

  • Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • The sample temperature is typically set to 298 K (25 °C).

  • For ¹H NMR, a standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to enhance signal-to-noise and simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • The raw Free Induction Decay (FID) data should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

Logical Relationships in NMR Spectroscopy

The interpretation of NMR spectra is based on a set of fundamental principles that relate the observed signals to the molecular structure. The following diagram illustrates the logical workflow from the fundamental properties of atomic nuclei to the elucidation of a chemical structure.

NMR_Logic cluster_0 Fundamental Principles cluster_1 Observed NMR Parameters cluster_2 Structural Information cluster_3 Final Output A Nuclear Spin (I > 0) D Chemical Shift (δ) A->D B Magnetic Field (B₀) B->D C Radiofrequency Pulse C->D H Chemical Environment D->H E Spin-Spin Coupling (J) I Connectivity E->I F Integration J Number of Protons F->J G Relaxation (T₁, T₂) K Molecular Dynamics G->K L Molecular Structure H->L I->L J->L K->L

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical synthesis and drug development, a profound understanding of the physicochemical properties of building blocks is paramount. This technical guide offers an in-depth exploration of the solubility and stability of 5-Bromopyridine-3-boronic acid, a key reagent in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing critical data and methodologies to optimize its use in synthetic applications.

Introduction

This compound is a versatile building block extensively utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established. However, to effectively harness its synthetic potential, a thorough understanding of its solubility in various organic solvents and its stability under different conditions is crucial for reaction optimization, purification, and formulation development. While specific quantitative data for this compound is not extensively available in public literature, this guide provides valuable insights based on qualitative information and data from structurally related boronic acids.

Solubility Profile

Qualitative assessments indicate that this compound is soluble in a range of common organic solvents. One source explicitly mentions its solubility in water, ethanol, and dichloromethane[1]. The polarity and hydrogen bonding capabilities of both the solvent and the boronic acid play a significant role in its dissolution.

Quantitative Solubility Data of Analogous Boronic Acids

In the absence of precise quantitative solubility data for this compound, the following tables present data for phenylboronic acid and its substituted analogues. This information serves as a valuable proxy for estimating the solubility behavior of this compound, which features an electron-withdrawing bromine atom and a nitrogen atom in the aromatic ring, influencing its polarity and intermolecular interactions.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100g Solvent)
Water201.9

Note: This data provides a baseline for the solubility of a simple arylboronic acid.

Table 2: Mole Fraction Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents at Various Temperatures

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x₁)m-Isobutoxyphenylboronic Acid (x₁)p-Isobutoxyphenylboronic Acid (x₁)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.076
323.150.3800.1300.110
Dipropyl Ether293.150.0350.0050.004
303.150.0600.0090.007
313.150.0950.0150.012
323.150.1450.0250.020
Methylcyclohexane293.150.001<0.001<0.001
303.150.002<0.001<0.001
313.150.0030.0010.001
323.150.0050.0020.002

Data for isobutoxyphenylboronic acid isomers provides insight into how substituents and their positions on the aromatic ring affect solubility.

Stability Profile

Boronic acids, as a class of compounds, are susceptible to various degradation pathways, which can impact their shelf-life and performance in chemical reactions. Understanding these instabilities is critical for proper handling and storage.

General Stability Considerations for Boronic Acids

This compound is generally considered to be stable under standard laboratory conditions when stored in a cool, dry place. However, like other arylboronic acids, it can undergo degradation through several mechanisms:

  • Protodeboronation (Hydrolysis): This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved by water to yield the corresponding arene (5-bromopyridine) and boric acid. This process can be influenced by pH, temperature, and the presence of certain catalysts.

  • Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenolic byproducts. This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.

  • Trimerization: Boronic acids can reversibly form cyclic anhydrides known as boroxines through the elimination of water. While this is a reversible process, it can affect the reactivity and solubility of the boronic acid.

The presence of the electron-withdrawing bromine atom and the nitrogen in the pyridine ring of this compound can influence its susceptibility to these degradation pathways.

Strategies for Enhancing Stability

To mitigate the inherent instability of boronic acids, they are often converted into more stable derivatives, such as boronate esters (e.g., pinacol esters). These esters are generally more resistant to hydrolysis and oxidation and can be easily handled and purified. They can then be used directly in cross-coupling reactions or hydrolyzed back to the boronic acid in situ.

Experimental Protocols

The following section details standardized methodologies for determining the solubility and stability of boronic acids, which can be readily adapted for this compound.

Protocol for Solubility Determination (Isothermal Method)

This method involves preparing saturated solutions of the compound in different solvents and determining the concentration of the dissolved solid.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF, dichloromethane)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Add an excess amount of this compound to a known volume of a selected solvent in a vial.

  • Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted solution by HPLC to determine the concentration of this compound.

  • Calculate the solubility in mg/mL or other appropriate units.

Diagram of the Isothermal Solubility Determination Workflow:

G A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC E->F G Calculate solubility F->G

Isothermal Solubility Determination Workflow
Protocol for Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

  • Hydrogen peroxide solution (e.g., 3%)

  • Organic solvents

  • HPLC system with a UV detector or LC-MS system

  • Thermostatic oven

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For hydrolytic stability, add an aliquot of the stock solution to solutions of 0.1 M HCl, water, and 0.1 M NaOH.

  • For oxidative stability, add an aliquot of the stock solution to a solution of hydrogen peroxide.

  • For thermal stability, place a solid sample of the compound in a thermostatic oven at an elevated temperature (e.g., 60 °C).

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analyze the aliquots by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of any degradation products.

  • Characterize the major degradation products using techniques such as mass spectrometry and NMR.

Diagram of the Forced Degradation Study Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl) F Incubate and sample at time intervals A->F B Neutral Hydrolysis (Water) B->F C Base Hydrolysis (0.1 M NaOH) C->F D Oxidation (3% H2O2) D->F E Thermal Stress (Solid, 60°C) E->F G Analyze by HPLC / LC-MS F->G H Identify degradation products G->H

References

In-Depth Technical Guide to 5-Bromopyridine-3-boronic acid (CAS Number: 452972-09-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-boronic acid, identified by CAS number 452972-09-7, is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the properties, hazards, synthesis, and key applications of this compound, with a focus on its role in the development of therapeutic agents and imaging probes.

Physicochemical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 452972-09-7
Molecular Formula C5H5BBrNO2
Molecular Weight 201.81 g/mol
Appearance White to light yellow powder[1]
Melting Point >300°C
Solubility Soluble in water, ethanol, and dichloromethane[1]
pKa 5.91 ± 0.10 (Predicted)
Storage Temperature 2-8°C

Hazards and Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting. The compound is classified as an irritant. Below is a summary of its hazard information according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

HazardGHS ClassificationPrecautionary Statements
Pictogram P261, P264, P271, P280, P302+P352, P305+P351+P338
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Safety and Handling Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[2]

Synthesis

A common method for the synthesis of this compound involves the reaction of 5-fluoro-3-bromopyridine with tributyl borate and an alkyl lithium reagent, such as n-butyl lithium, at low temperatures.[3]

Experimental Protocol: Synthesis of 5-Fluoropyridin-3-ylboronic Acid (Illustrative for Pyridine Boronic Acids) [3]

  • Reaction Setup: Under a nitrogen atmosphere, add 5-fluoro-3-bromopyridine, a specific ratio of tributyl borate, and tetrahydrofuran (THF) to a clean, dry four-necked reaction flask.

  • Cooling: Cool the reaction mixture to a temperature between -68°C and -70°C.

  • Addition of n-Butyl Lithium: Slowly add n-butyl lithium dropwise to the flask until the solution turns yellow.

  • Reaction Time: Maintain the reaction at a constant low temperature for 1 hour after the addition is complete.

  • Hydrolysis: Immediately add dilute hydrochloric acid (HCl) to hydrolyze the reaction mixture. A precipitate will initially form and then gradually dissolve.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product. Recrystallize the crude product from a suitable solvent system (e.g., petroleum ether and ethyl acetate) to yield the purified 5-fluoropyridin-3-ylboronic acid.

Note: This is an illustrative protocol for a similar compound. The specific conditions for the synthesis of this compound may vary and should be optimized.

Applications in Organic Synthesis

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp2-hybridized carbon atoms.

Suzuki-Miyaura Cross-Coupling Reaction

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X (Aryl/Vinyl Halide) R-Pd(II)-X(L2) R-Pd(II)-X(L2) (Intermediate) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 R'-B(OH)2 (Boronic Acid) Base Base Base->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) (Intermediate) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' (Coupled Product) Reductive_Elimination->R-R'

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • Reaction Setup: In a dry reaction vessel, combine 3-amino-5-bromopyridine (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is a valuable precursor for the synthesis of various biologically active compounds, including A2A adenosine receptor antagonists and radioligands for Positron Emission Tomography (PET) imaging.

A2A Adenosine Receptor Antagonists

The A2A adenosine receptor, a G-protein coupled receptor, is a promising therapeutic target for a range of conditions including Parkinson's disease, cancer, and inflammatory disorders.[9][10][11][12] Antagonists of the A2A receptor can modulate immune responses and neurotransmission. This compound is utilized in the synthesis of various heterocyclic scaffolds that exhibit potent and selective A2A adenosine receptor antagonist activity.[13][14][15][16][17]

A2A Adenosine Receptor Signaling Pathway and the Role of Antagonists

The activation of the A2A adenosine receptor by adenosine triggers a signaling cascade that ultimately leads to an immunosuppressive tumor microenvironment and modulation of neuronal activity. A2A receptor antagonists block this signaling pathway.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppression / Neurotransmitter Modulation CREB->Immunosuppression Antagonist A2A Antagonist (e.g., derived from This compound) Antagonist->A2A_Receptor Blocks

PET Radioligands

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. This compound and its derivatives are used in the synthesis of PET radioligands, often labeled with isotopes like Fluorine-18, for imaging various targets in the brain and other organs.[18][19]

Experimental Workflow: Synthesis of a PET Radioligand

The synthesis of a PET radioligand from a boronic acid precursor typically involves a radiolabeling step followed by purification.

PET_Radioligand_Synthesis Precursor Boronic Acid Precursor (from this compound) Radiolabeling Radiolabeling Reaction (e.g., with [18F]Fluoride) Precursor->Radiolabeling Crude_Product Crude Radiolabeled Product Radiolabeling->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Purified_Product Purified PET Radioligand Purification->Purified_Product QC Quality Control Purified_Product->QC Final_Product Final Radiopharmaceutical Product QC->Final_Product

Experimental Protocol: Copper-Mediated Radiofluorination (General Example) [19]

  • Precursor Preparation: Synthesize a suitable boronic ester precursor from this compound.

  • Radiolabeling Reaction: In a reaction vial, combine the boronic ester precursor, a copper catalyst (e.g., Cu(OTf)2(py)4), and a source of the radioisotope (e.g., [18F]fluoride) in an appropriate solvent (e.g., DMF).

  • Heating: Heat the reaction mixture at a specific temperature for a defined period to facilitate the radiofluorination.

  • Quenching and Purification: Quench the reaction and purify the crude radiolabeled product using high-performance liquid chromatography (HPLC).

  • Formulation: Formulate the purified radioligand in a physiologically compatible solution for in vivo use.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its utility in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has positioned it as a key intermediate in the synthesis of novel therapeutic agents, particularly A2A adenosine receptor antagonists, and advanced diagnostic tools such as PET radioligands. A thorough understanding of its properties, handling requirements, and reaction methodologies is crucial for researchers and scientists working in drug discovery and development.

References

An In-Depth Technical Guide to the Reactivity Profile of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-boronic acid is a versatile bifunctional reagent of significant interest in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, incorporating a bromine atom and a boronic acid moiety on a pyridine ring, allows for sequential and site-selective cross-coupling reactions. This dual reactivity makes it a valuable building block for the construction of complex molecular architectures, especially in the synthesis of biaryl and heteroaryl compounds. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its most prevalent applications in cross-coupling chemistry.

Physicochemical Properties and Stability

This compound is typically a white to light yellow crystalline powder.[1] It is soluble in water, ethanol, and dichloromethane.[1] As with many boronic acids, it may exist in equilibrium with its cyclic anhydride form, the boroxine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 452972-09-7
Molecular Formula C₅H₅BBrNO₂
Molecular Weight 201.81 g/mol
Melting Point ~160-164 °C[1]
Appearance White to light yellow solid[1]
Storage 2-8°C

Stability and Handling:

This compound should be stored in a cool, dry place. Boronic acids are generally sensitive to strong oxidizing agents. While stable under standard laboratory conditions, prolonged exposure to air and moisture can lead to gradual decomposition. For cross-coupling reactions, it is advisable to use the reagent as fresh as possible and to handle it under an inert atmosphere for best results.

Reactivity Profile: Cross-Coupling Reactions

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The presence of both a C-Br bond and a C-B(OH)₂ group allows for its participation as either an electrophilic or nucleophilic coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most common application of this compound, where it serves as the organoboron nucleophile to form C-C bonds with various organic halides and triflates.

General Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Base reactant2 R-X (Aryl/Heteroaryl Halide) product 5-Bromo-3-R-pyridine catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling.

Table 2: Examples of Suzuki-Miyaura Coupling with this compound Analogues

While specific yield data for a wide range of couplings with this compound is not extensively tabulated in single sources, the following examples with a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, provide a strong indication of expected reactivity and yields.[2]

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good
4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good
3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2][3]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the aryl halide (1.1 eq.), and a suitable base (e.g., K₃PO₄, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling:

Microwave irradiation can significantly reduce reaction times.[4]

Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling [4]

  • In a microwave vial, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Add a degassed solvent (e.g., 1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After cooling, work up and purify the product as described in the conventional heating method.

Suzuki_Workflow A Combine Reactants: This compound, Aryl Halide, Base B Add Pd Catalyst and Degassed Solvent A->B C Heat Reaction Mixture (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up: Extraction and Washing D->E F Purification: Column Chromatography E->F G Product Characterization F->G

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

While less documented for this compound itself, the bromine atom on the pyridine ring can undergo Buchwald-Hartwig amination to form C-N bonds. This reaction is crucial for synthesizing substituted amino-pyridines.

General Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Pd Catalyst Ligand, Base reactant2 R¹R²NH (Amine) product 5-(R¹R²N)-pyridine-3-boronic acid catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 4 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture with vigorous stirring (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with an organic solvent.

  • Filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling offers a complementary method for forming C-O and C-N bonds using a copper catalyst, often under milder conditions than palladium-catalyzed reactions.[6] this compound can serve as the arylboronic acid component in these transformations.

General Reaction Scheme:

Chan_Lam cluster_reactants Reactants cluster_product Product reactant1 This compound catalyst Cu Catalyst Base, Oxidant (Air) reactant2 R-OH or R¹R²NH (Alcohol or Amine) product 5-Bromo-3-(OR)-pyridine or 5-Bromo-3-(NR¹R²)-pyridine catalyst->product

Caption: General scheme of the Chan-Lam coupling.

Experimental Protocol: General Procedure for Chan-Lam Coupling [6]

  • To a reaction vessel open to the air, add the alcohol or amine (1.0 eq.), this compound (1.5 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., pyridine or Et₃N, 2.0 eq.).

  • Add a suitable solvent (e.g., CH₂Cl₂ or THF).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Applications in Drug Discovery

This compound is a key building block in the synthesis of various biologically active molecules. A notable application is in the preparation of A₂A adenosine receptor antagonists, which are being investigated for the treatment of Parkinson's disease and other neurological disorders.

A2A_Antagonist_Synthesis Start This compound Step1 Suzuki Coupling with Heterocyclic Halide Start->Step1 Intermediate Bromopyridyl-Heterocycle Step1->Intermediate Step2 Further Functionalization (e.g., Buchwald-Hartwig Amination) Intermediate->Step2 Product A2A Adenosine Receptor Antagonist Step2->Product

Caption: A simplified synthetic pathway to A₂A adenosine receptor antagonists.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its reactivity profile is dominated by its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for which it is an excellent substrate. The ability to also engage in Buchwald-Hartwig amination and Chan-Lam coupling further expands its synthetic utility. The strategic placement of the bromine and boronic acid functionalities on the pyridine core allows for the controlled and sequential introduction of different substituents, making it a powerful tool for the synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its reactivity and optimal reaction conditions is crucial for its effective implementation in the synthesis of novel compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Bromopyridine-3-boronic acid

Introduction to this compound and Thermogravimetric Analysis

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2] These reactions are crucial in the development of pharmaceuticals and other complex organic molecules. The thermal stability of such reagents is a critical parameter, influencing their storage, handling, and reactivity in synthetic protocols.

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides valuable information about the thermal stability, decomposition kinetics, and composition of materials.

Expected Thermal Behavior of Boronic Acids

Boronic acids are known to be susceptible to thermal decomposition. While specific data for this compound is unavailable, general knowledge of boronic acid stability suggests potential decomposition pathways. Boronic acids can undergo protodeboronation, oxidation, and/or polymerization, processes that can be accelerated by heat.[3] Many boronic acids are unstable under typical reaction and purification conditions, which has led to the development of more stable derivatives like boronic esters.[4] The melting point of this compound is reported to be above 300°C, indicating high thermal stability in the solid state under ambient conditions.[5]

Experimental Protocol for Thermogravimetric Analysis

The following is a detailed, generalized protocol for conducting a thermogravimetric analysis of this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is pure and dry.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).

Experimental Parameters:

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Atmosphere:

    • Nitrogen (inert) or Air (oxidative), at a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism (e.g., pyrolysis vs. oxidation).

  • Data Collection:

    • Record the mass loss as a function of temperature.

    • The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

Post-Analysis:

  • Analyze the resulting TGA and DTG curves to determine the onset of decomposition, temperatures of maximum mass loss, and the percentage of residual mass at the end of the experiment.

Data Presentation

As no specific experimental data is available, a template for data presentation is provided below. Researchers can populate this table with their experimental findings.

ParameterValue (°C)Mass Loss (%)
Onset of Decomposition (Tonset)
Temperature of Maximum Decomposition Rate (Tpeak) - Step 1
Temperature of Maximum Decomposition Rate (Tpeak) - Step 2
Final Residue at 600°C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Operation cluster_results Data Analysis start Start sample Weigh Sample start->sample pan Place in TGA Pan sample->pan instrument Load Sample into TGA pan->instrument parameters Set Experimental Parameters (Temp, Atmosphere) instrument->parameters run Run Analysis parameters->run data Collect Mass vs. Temp Data run->data plot Generate TGA/DTG Curves data->plot interpret Interpret Results plot->interpret end End interpret->end

Figure 1: General workflow for a thermogravimetric analysis experiment.
Conceptual Decomposition Pathway

This diagram presents a conceptual relationship for the thermal decomposition of a generic boronic acid, which may be applicable to this compound.

Decomposition_Pathway cluster_initial Initial State cluster_process Decomposition Process cluster_products Potential Products boronic_acid This compound heat Application of Heat boronic_acid->heat dehydration Anhydride/Boroxine heat->dehydration Dehydration deboronation Protodeboronation Product heat->deboronation Deboronation oxidation Oxidized Species heat->oxidation Oxidation (in Air) char Char Residue dehydration->char deboronation->char oxidation->char

Figure 2: Conceptual pathways for the thermal decomposition of a boronic acid.

Conclusion

While specific thermogravimetric data for this compound is not currently published, this guide provides the necessary framework for researchers to conduct and interpret such an analysis. The provided experimental protocol offers a starting point for a thorough investigation of its thermal stability. Understanding the thermal properties of this and other boronic acids is essential for their effective use in the synthesis of novel compounds in the pharmaceutical and materials science industries. The high melting point suggests good solid-state stability, but TGA will provide critical information on its decomposition profile at elevated temperatures.

References

An In-depth Technical Guide to the DFT and Computational Studies of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-3-boronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures prevalent in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the computational and experimental methodologies for the study of this compound. We delve into Density Functional Theory (DFT) for the analysis of its molecular geometry, spectroscopic signatures (FT-IR and NMR), and electronic properties such as HOMO-LUMO analysis and molecular electrostatic potential. Furthermore, detailed experimental protocols for its synthesis and characterization are presented, offering a foundational resource for researchers in medicinal chemistry and computational sciences.

Introduction

Pyridine-based boronic acids are indispensable reagents in synthetic chemistry, enabling the construction of carbon-carbon bonds with high efficiency and functional group tolerance. This compound, in particular, offers two reactive sites for sequential functionalization, making it a versatile precursor for the synthesis of polysubstituted heterocyclic compounds. Understanding its structural and electronic properties through computational methods provides valuable insights into its reactivity and potential applications.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy.[1][2] This guide outlines a computational workflow for the theoretical investigation of this compound and presents reference data from closely related analogs to validate the proposed methodologies.

Computational Methodology

A robust computational protocol is essential for the accurate prediction of molecular properties. Based on studies of analogous compounds like 3-pyridineboronic acid, the following workflow is recommended for the DFT analysis of this compound.[1]

G Computational Workflow for this compound cluster_setup Setup cluster_calc DFT Calculations (Gaussian 16) cluster_analysis Analysis mol_build Molecular Structure Input geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min nmr_calc NMR Shielding Calculation (GIAO, B3LYP/6-311++G(d,p)) electronic_calc Electronic Properties (HOMO-LUMO, MEP) nmr_calc->electronic_calc spectra Simulate FT-IR & NMR Spectra electronic_calc->spectra verify_min->geom_opt If Not Minimum verify_min->nmr_calc If Minimum reactivity Analyze Reactivity (Energy Gap, MEP) spectra->reactivity

Figure 1: Proposed DFT computational workflow.
Geometry Optimization

The initial step involves the optimization of the molecular geometry to its lowest energy conformation. The B3LYP functional combined with the 6-311++G(d,p) basis set is recommended for its proven accuracy in describing the structure of pyridine and boronic acid derivatives.[1]

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. The calculated vibrational frequencies can be used to simulate the FT-IR spectrum of the molecule.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the NMR isotropic shielding constants. These values are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS) for comparison with experimental data.

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which provides insights into the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) map is also generated to identify the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.

Predicted and Comparative Data

Due to the limited availability of published experimental and computational data specifically for this compound, this section presents data for the closely related analog, 3-pyridineboronic acid, as a benchmark for what can be expected.

Molecular Geometry

The optimized geometric parameters for 3-pyridineboronic acid, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in Table 1.[1] These values provide a reliable estimate for the bond lengths and angles in the pyridine and boronic acid moieties of the target molecule.

Table 1: Selected Optimized Geometrical Parameters of 3-Pyridineboronic Acid [1]

ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.394C1-C2-C3118.6
C2-C31.390C2-C3-N4118.9
C3-N41.335C3-N4-C5117.2
N4-C51.341N4-C5-C6123.9
C5-C61.385C5-C6-C1118.5
C6-C11.392C6-C1-C2112.9
C1-B71.567C2-C1-B7121.8
B7-O81.370C6-C1-B7125.3
B7-O91.370O8-B7-O9116.9
Spectroscopic Data

The predicted vibrational frequencies and NMR chemical shifts for 3-pyridineboronic acid provide a basis for interpreting the experimental spectra of this compound.

Table 2: Calculated Vibrational Frequencies and Experimental FT-IR Data for 3-Pyridineboronic Acid [1]

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch36603400-3200 (broad)
C-H Stretch (Aromatic)3080-30203100-3000
C=N Stretch16101615
C=C Stretch15801578
B-O Stretch13751370
C-B Stretch10301035

Table 3: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Pyridylboronic Acid [3][4]

AtomExperimental ¹HPredicted ¹HExperimental ¹³CPredicted ¹³C
H28.64-C2-
H48.50-C4-
H57.65-C5-
H68.38-C6-
B(OH)₂--C3-

Note: Predicted values would be obtained from the GIAO calculation outlined in the methodology.

Electronic Properties

The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity of a molecule. A smaller gap generally indicates higher reactivity. The MEP map visually represents the charge distribution and reactive sites.

G HOMO-LUMO Energy Diagram cluster_energy HOMO-LUMO Energy Diagram HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) lumo_energy Energy homo_energy lumo_energy->homo_energy Energy Gap (ΔE)

Figure 2: Representative HOMO-LUMO energy diagram.

Table 4: Predicted Electronic Properties of 3-Pyridylboronic Acid

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)5.6 eV

Note: These are representative values and would be calculated for this compound in a specific study.

Experimental Protocols

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several methods, with the halogen-metal exchange followed by borylation being a common approach.

G Synthesis Workflow start 3,5-Dibromopyridine intermediate Lithiation (n-BuLi, THF, -78 °C) start->intermediate boronation Borylation (Triisopropyl borate) intermediate->boronation hydrolysis Acidic Hydrolysis (HCl) boronation->hydrolysis product This compound hydrolysis->product

Figure 3: General synthetic workflow.

Procedure:

  • To a solution of 3,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with aqueous HCl and stir for 1 hour.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Characterization

FT-IR Spectroscopy: The FT-IR spectrum is recorded using a KBr pellet or as a thin film on a salt plate. Characteristic peaks for the O-H, C-H, C=N, C=C, B-O, and C-Br bonds are expected.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃. The chemical shifts and coupling constants are used to confirm the structure of the compound.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura reactions.[5][6]

General Procedure:

  • In a reaction vessel, combine this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a solvent system, such as a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Conclusion

This technical guide has outlined a comprehensive approach to the study of this compound, integrating both computational and experimental methodologies. The proposed DFT workflow, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, provides a reliable framework for predicting the molecular structure, spectroscopic properties, and electronic characteristics of this important synthetic building block. While experimental data for the target molecule is scarce, the comparative data from analogous compounds offer valuable benchmarks for future research. The detailed experimental protocols for synthesis and application in Suzuki-Miyaura cross-coupling reactions further enhance the utility of this guide for researchers in drug discovery and materials science, facilitating the rational design and synthesis of novel chemical entities.

References

A Technical Guide to 5-Bromopyridine-3-boronic Acid: Commercial Availability, Purity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromopyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability, typical purity levels, and analytical methodologies for quality control. Furthermore, it presents experimental protocols for its synthesis and its application in the Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery. A case study illustrating the role of a closely related pyridine scaffold in the modulation of the p38 MAPK signaling pathway is also discussed, highlighting the therapeutic potential of molecules derived from this versatile reagent.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The compound is offered in different grades, with purities ranging from technical grade (around 85%) to high purity (>98%) suitable for demanding applications in pharmaceutical research and development. The pinacol ester of this compound is also commercially available, often exhibiting greater stability and ease of handling in certain applications.

Below is a summary of representative commercial offerings for this compound and its pinacol ester. Please note that availability and purity may vary by supplier and batch.

Table 1: Commercial Availability of this compound

SupplierProduct NameCAS NumberPurity Specification
Thermo ScientificThis compound452972-09-7tech. 85%
Chem-Impex InternationalThis compound452972-09-7≥ 98% (HPLC)
Sigma-AldrichThis compound452972-09-7≥95%
BLD Pharm(5-Bromopyridin-3-yl)boronic acid452972-09-7>98.0%(T)
Combi-BlocksThis compound452972-09-797%

Table 2: Commercial Availability of this compound Pinacol Ester

SupplierProduct NameCAS NumberPurity Specification
Sigma-Aldrich3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1044515-59-497%
Combi-Blocks3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine1044515-59-497%
BroadPharmThis compound pinacol ester1044515-59-497%

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a lithium-halogen exchange reaction starting from 3,5-dibromopyridine, followed by quenching with a borate ester. The following protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.

Materials:

  • 3,5-Dibromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Dry ice/acetone bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,5-dibromopyridine (1.0 eq) and anhydrous toluene.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Quality Control and Purity Analysis

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for determining the purity of boronic acids. However, the analysis of boronic acids can be challenging due to their potential for dehydration to form boroxines and their sometimes poor retention on standard C18 columns. A specialized HPLC method with post-column derivatization can be employed for selective detection.

  • Column: A suitable reverse-phase column (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm). For enhanced selectivity and sensitivity, post-column derivatization with a reagent like Alizarin Red S can be used, which forms a fluorescent complex with the boronic acid moiety.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the proton environment in the molecule, confirming the structure of the pyridine ring and the absence of significant organic impurities.

  • ¹¹B NMR: A powerful technique for characterizing boronic acids. The chemical shift of the boron atom can confirm the presence of the boronic acid group and can be used to study its interaction with other molecules.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as electrospray ionization (ESI) are commonly employed.

Representative Experimental Workflow: Suzuki-Miyaura Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is widely used in drug discovery to synthesize complex biaryl and heteroaryl structures.

Materials:

  • This compound

  • An aryl or heteroaryl halide (e.g., 1-bromo-4-methoxybenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Application in Drug Discovery: Modulation of the p38 MAPK Signaling Pathway

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Molecules synthesized using this compound as a starting material have the potential to interact with a variety of biological targets. A notable example is the development of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases and cancer.

Research has shown that 2,3,5-trisubstituted pyridine analogs can act as potent inhibitors of IL-1β release by modulating the p38 MAPK pathway. This pathway is a critical regulator of inflammatory responses.

Below is a diagram illustrating the general workflow for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of such bioactive molecules.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base inert_atm Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir (Monitor Progress by TLC/LC-MS) solvent->reaction workup Aqueous Workup: - Dilution - Extraction - Washing reaction->workup purification Purification (Column Chromatography) workup->purification product Final Coupled Product purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The p38 MAPK signaling cascade is a key pathway in the cellular response to inflammatory cytokines. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like IL-1β. The diagram below illustrates a simplified representation of the p38 MAPK signaling pathway and the point of intervention for a potential inhibitor.

p38_MAPK_Pathway Simplified p38 MAPK Signaling Pathway cytokine Inflammatory Cytokine (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 transcription_factor Transcription Factors (e.g., ATF2, CREB) p38->transcription_factor gene_expression Pro-inflammatory Gene Expression (e.g., IL-1β production) transcription_factor->gene_expression inhibitor Pyridine-based p38 Inhibitor inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling cascade by a pyridine-based inhibitor.

Conclusion

This compound is a commercially accessible and highly versatile reagent with significant applications in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists. The ability of pyridine-containing compounds to modulate key signaling pathways, such as the p38 MAPK cascade, underscores the importance of this building block in the development of novel therapeutics for a range of diseases. A thorough understanding of its commercial availability, purity assessment, and synthetic applications is crucial for researchers aiming to leverage its full potential in their scientific endeavors.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromopyridine-3-boronic Acid in the Synthesis of Novel Biaryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromopyridine-3-boronic acid with various aryl halides. The resulting 3-aryl-5-bromopyridine scaffold is a key structural motif in a range of biologically active molecules, including potent inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis, the causative agent of tuberculosis.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of pyridine boronic acids with aryl halides, providing a comparative overview of catalysts, bases, solvents, and reaction parameters. While specific data for this compound is limited in the literature, the presented data for structurally similar pyridine boronic acids offer a strong predictive framework for reaction optimization.

EntryPyridine Boronic Acid DerivativeAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pyridine-3-boronic acid2-ChloropyridinePd₂(dba)₃ (2%)PCy₃ (8%)K₃PO₄ (3.0)Dioxane/H₂O1001895[1]
2Pyridine-3-boronic acid2-Amino-5-chloropyridinePd(OAc)₂ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O1001885[1]
36-Methoxypyridine-2-boronic acid pinacol esterBromobenzenePdCl₂(dppf) (3%)-K₃PO₄ (2.0)Dioxane901880
4Pyridine-2-boronic acid N-phenyldiethanolamine ester1-Bromo-4-tert-butylbenzenePd₂(dba)₃ (1.5%)SPhos (3%)K₃PO₄ (3.0)Dioxane/H₂O801692
55-Bromopyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)85-951285[2]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. Researchers should note that optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrate combinations to achieve optimal yields.

Materials:
  • This compound (or its pinacol ester derivative)

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., SPhos, XPhos, PCy₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Conventional Heating Protocol:
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if applicable, 1-10 mol%), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-bromopyridine product.

Microwave-Assisted Protocol:
  • Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (1-5 mol%), the ligand (if used), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).

  • Work-up and Purification: After cooling to room temperature, work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute, Wash, & Extract cool->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated 3-Aryl-5-Bromopyridine

Suzuki-Miyaura Coupling Workflow
Signaling Pathway: Inhibition of DprE1 in Mycobacterium tuberculosis

The 3-aryl-5-bromopyridine scaffold, synthesized via the described Suzuki-Miyaura coupling, is a key component of potent inhibitors targeting the DprE1 enzyme in Mycobacterium tuberculosis. DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall.[3][4]

The DprE1/DprE2 enzyme complex is responsible for the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), an essential precursor for the synthesis of arabinan, a major component of the mycobacterial cell wall.[3][4][5] Inhibition of DprE1 blocks the production of DPA, leading to the disruption of cell wall synthesis and ultimately bacterial cell death.[3][4]

G cluster_pathway DprE1-Mediated Arabinan Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Integrity Arabinan->CellWall Inhibitor 3-Aryl-5-bromopyridine (DprE1 Inhibitor) Inhibition Inhibitor->Inhibition Inhibition->DPR Blocks Conversion

Inhibition of the DprE1 Pathway

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed self-coupling of 5-Bromopyridine-3-boronic acid, a key reaction for the synthesis of novel polypyridine materials. This process, a specific application of the Suzuki-Miyaura cross-coupling reaction, enables the formation of carbon-carbon bonds between monomer units, leading to the creation of conjugated polymers with potential applications in materials science and as scaffolds in drug discovery.

The Suzuki-Miyaura coupling is a versatile and widely used reaction in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1] In the case of this compound, the molecule contains both a halide and a boronic acid group, allowing it to undergo a self-coupling polymerization, also known as Suzuki polycondensation, to form a polypyridine chain.

Data Presentation: Reaction Conditions for Suzuki-Miyaura Polycondensation

The successful synthesis of polypyridines via Suzuki polycondensation is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of pyridine derivatives, which can be adapted for the polymerization of this compound.

Catalyst SystemBase (equiv.)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (3.0)Acetonitrile/Water (4:1)8012-24Moderate to Good
Pd(dppf)Cl₂ (3 mol%)K₃PO₄ (3.0)Dioxane/Water (4:1)85-95>15High
Pd₂(dba)₃ / SPhos (2 mol% / 4 mol%)K₃PO₄ (3.0)Toluene/Water (10:1)10012-24High

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Polycondensation of this compound

This protocol provides a general method for the synthesis of polypyridine via the Suzuki-Miyaura polycondensation of this compound. Optimization of the catalyst, base, and solvent system may be required to achieve desired molecular weights and yields.

Materials:

  • This compound

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄])

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, DMF, or Toluene/Water)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the chosen base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via cannula or syringe. The concentration of the monomer is typically in the range of 0.1-0.5 M.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) under a positive pressure of the inert gas.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight. The reaction is typically run for 12-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The work-up procedure will depend on the solubility of the resulting polymer. For soluble polymers, the mixture can be diluted with an organic solvent and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude polymer is then precipitated by adding the concentrated solution to a non-solvent (e.g., methanol or hexanes).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

  • Characterize the resulting polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and polydispersity), and thermal analysis (TGA/DSC).

Protocol 2: Microwave-Assisted Polycondensation

Microwave irradiation can significantly reduce reaction times in Suzuki-Miyaura couplings.[2] This protocol is an adaptation for the polymerization of this compound.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Cesium Carbonate [Cs₂CO₃])

  • Anhydrous and degassed solvent (e.g., DMF or 1,4-Dioxane)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the base (2.0-3.0 eq), and the palladium catalyst (2-5 mol%).

  • Add the degassed solvent to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 30-120 minutes). The optimal temperature and time should be determined empirically.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the polymer as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which is the fundamental process driving the polycondensation of this compound. The cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1][3]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_DiAryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Workflow for Suzuki Polycondensation

This diagram outlines the key steps in the synthesis and characterization of polypyridine from this compound.

Suzuki_Polycondensation_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_char Characterization Reagents Combine Monomer, Base, and Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor Reaction Progress (e.g., GPC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Dilute and Wash Cool->Wash Precipitate Precipitate Polymer in Non-Solvent Wash->Precipitate Isolate Isolate and Dry Polymer Precipitate->Isolate NMR NMR Spectroscopy Isolate->NMR GPC Gel Permeation Chromatography Isolate->GPC Thermal Thermal Analysis (TGA/DSC) Isolate->Thermal

Caption: Experimental Workflow for Suzuki Polycondensation.

References

Synthesis of Bipyridyl Compounds Utilizing 5-Bromopyridine-3-boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bipyridyl compounds via the Suzuki-Miyaura cross-coupling reaction, utilizing 5-Bromopyridine-3-boronic acid as a key building block. Bipyridyl scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organohalide offers high functional group tolerance, generally good yields, and the use of relatively stable and less toxic boron reagents.[2][3][4]

The synthesis of bipyridyls, a class of compounds containing two interconnected pyridine rings, is of particular importance in drug discovery. The bipyridine motif can influence a molecule's pharmacokinetic properties and its ability to bind to biological targets.[2] This document outlines protocols for the synthesis of bipyridyl compounds by coupling this compound with various bromopyridines.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving pyridine and pyrimidine derivatives, providing a reference for expected outcomes when using this compound.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridineBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>1575[2]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>1580[2]
33-BromopyridinePhenyltrifluoroboratePd(OAc)₂/PPh₃K₂CO₃EtOH/H₂OReflux285[5]
42-BromopyridinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O800.595[6]

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine

EntryBoronic AcidCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[7]
2Phenylboronic acidNiCl₂(PCy₃)₂ (1.0)K₃PO₄ (3.0)tert-Amyl alcohol1002485[7]

Experimental Protocols

The following are detailed protocols for the synthesis of bipyridyl compounds from this compound and a generic bromopyridine. These protocols are based on established procedures for similar Suzuki-Miyaura couplings and should be optimized for specific substrates.[2][8][9]

Protocol 1: Palladium-Catalyzed Synthesis of a Bipyridyl Compound

This protocol describes a conventional heating method using a palladium catalyst.

Materials:

  • This compound (1.0 equiv)

  • Bromopyridine (e.g., 2-bromopyridine, 3-bromopyridine, or 4-bromopyridine) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the chosen bromopyridine, and the base (K₃PO₄ or K₂CO₃).

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis of a Bipyridyl Compound

This protocol utilizes microwave irradiation to potentially reduce reaction times.

Materials:

  • This compound (1.0 equiv)

  • Bromopyridine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the bromopyridine, and the base.

  • Add the palladium catalyst.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[1][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Base_Activation Base Activated_Boronate [R²-B(OH)₃]⁻ Base_Activation->Activated_Boronate Boronate R²-B(OH)₂ Boronate->Base_Activation + OH⁻ Activated_Boronate->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Bromopyridine - Base - Catalyst Start->Reagents Reaction Reaction Setup: - Add solvent - Degas with inert gas - Heat (conventional or microwave) Reagents->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine - Dry and concentrate Monitoring->Workup Upon completion Purification Purification: Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry Purification->Analysis End Pure Bipyridyl Compound Analysis->End

References

Application of 5-Bromopyridine-3-boronic Acid in the Synthesis of Kinase Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Bromopyridine-3-boronic acid as a key building block in the synthesis of potent kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. This compound is a versatile reagent that enables the construction of complex biaryl and heteroaryl structures, which are common features of selective and potent kinase inhibitors, through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This application note will focus on the synthesis of 4-(Pyrazol-3-yl)-pyridine derivatives, a class of compounds that have shown significant inhibitory activity against c-Jun N-terminal kinases (JNKs).

Target Profile: c-Jun N-terminal Kinases (JNKs)

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family.[1] They are activated by a variety of cellular stresses, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The JNK signaling pathway plays a critical role in regulating cellular processes including apoptosis, inflammation, and cell proliferation.[2][3] Dysregulation of the JNK pathway has been implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive targets for therapeutic intervention.[1]

JNK Signaling Pathway

The JNK signaling cascade is initiated by upstream kinases (MAPKKKs) that are activated by cellular stress signals. These MAPKKKs then phosphorylate and activate MAPK kinases (MKK4 and MKK7), which in turn dually phosphorylate and activate JNKs on threonine and tyrosine residues within their activation loop. Activated JNKs can then translocate to the nucleus to phosphorylate and activate transcription factors, such as c-Jun (a component of the AP-1 transcription factor complex), leading to the regulation of target gene expression involved in various cellular responses.[2][4][5]

JNK_Signaling_Pathway cluster_nucleus Nucleus stress Stress Stimuli (Cytokines, UV, etc.) mapkkk MAPKKK (e.g., ASK1, MEKK1) stress->mapkkk mkk47 MKK4 / MKK7 mapkkk->mkk47 phosphorylates jnk JNK mkk47->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates transcription Gene Transcription (Apoptosis, Inflammation) cjun->transcription nucleus Nucleus

Simplified JNK Signaling Pathway

Synthesis of 4-(Pyrazol-3-yl)-pyridine Based JNK Inhibitors

A key synthetic strategy for constructing the 4-(pyrazol-3-yl)-pyridine core involves a Suzuki-Miyaura cross-coupling reaction. This compound serves as an ideal building block, providing the pyridine core with a boronic acid moiety for coupling at the 3-position and a bromine atom at the 5-position for further functionalization.

General Synthetic Workflow

The overall synthetic strategy involves the coupling of this compound with a suitable pyrazole derivative, followed by a second coupling reaction to introduce a substituent at the 5-position of the pyridine ring.

Synthetic_Workflow start This compound + 3-Bromo-1H-pyrazole derivative suzuki1 Suzuki Coupling 1 start->suzuki1 intermediate 3-Bromo-5-(1H-pyrazol-3-yl)pyridine suzuki1->intermediate suzuki2 Suzuki Coupling 2 intermediate->suzuki2 + Arylboronic acid final_product Final Kinase Inhibitor suzuki2->final_product purification Purification final_product->purification

General Synthetic Workflow for JNK Inhibitors

Experimental Protocols

The following protocols provide a general methodology for the synthesis of a representative 4-(Pyrazol-3-yl)-pyridine JNK inhibitor using this compound.

Protocol 1: Synthesis of 3-Bromo-5-(1H-pyrazol-3-yl)pyridine

This protocol describes the initial Suzuki-Miyaura coupling to form the core structure.

Materials:

  • This compound

  • 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (or other N-protected 3-bromopyrazole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask

  • Reflux condenser

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the N-protected 3-bromopyrazole (1.1 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product containing the N-protected intermediate can be deprotected under acidic conditions (e.g., HCl in dioxane) and purified by column chromatography on silica gel to yield 3-Bromo-5-(1H-pyrazol-3-yl)pyridine.

Protocol 2: Synthesis of the Final JNK Inhibitor

This protocol describes the second Suzuki-Miyaura coupling to introduce the final aryl group.

Materials:

  • 3-Bromo-5-(1H-pyrazol-3-yl)pyridine (from Protocol 1)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane)

  • Microwave vial or sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a microwave vial or sealed tube, combine 3-Bromo-5-(1H-pyrazol-3-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 100-120 °C for 1-4 hours (conventional heating) or for 20-40 minutes (microwave irradiation). Monitor the reaction progress by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 4-(Pyrazol-3-yl)-pyridine JNK inhibitor.

Quantitative Data

The following table summarizes the inhibitory activities of representative 4-(Pyrazol-3-yl)-pyridine derivatives against JNK3, as reported in the literature. While the exact synthetic route may differ, these data illustrate the potential of the scaffold that can be accessed using this compound.

Compound IDStructureJNK3 IC₅₀ (nM)[1]p38 IC₅₀ (µM)[1]
1 2-amino-5-chloro-3-(1H-pyrazol-3-yl)pyridine80> 20
2 2-amino-3-(1-methyl-1H-pyrazol-3-yl)-5-chloropyridine110> 20
3 2-amino-3-(1-ethyl-1H-pyrazol-3-yl)-5-chloropyridine130> 20
4 2-amino-5-(4-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)pyridine33.2

Data is presented for illustrative purposes to demonstrate the potency of the scaffold.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The described protocols for the synthesis of 4-(Pyrazol-3-yl)-pyridine derivatives targeting JNKs highlight a practical application of this reagent in medicinal chemistry and drug discovery. The use of Suzuki-Miyaura cross-coupling reactions allows for the efficient and modular construction of these complex heterocyclic systems, enabling the exploration of structure-activity relationships to optimize inhibitor potency and selectivity.

References

Application of 5-Bromopyridine-3-boronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyridine-3-boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. In the agrochemical industry, the pyridine moiety is a key component in numerous fungicides, herbicides, and insecticides due to its ability to interact with various biological targets. The presence of both a bromine atom and a boronic acid group on the pyridine ring makes this compound a strategic precursor for the synthesis of complex, biologically active molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a novel pyridine-based fungicide analogue. The primary reaction highlighted is the Suzuki-Miyaura cross-coupling, a powerful and widely used method in agrochemical research and development.

Key Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.[1] This reaction is favored in industrial synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[2] In the context of agrochemical synthesis, this reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in modern pesticides.

Application Example: Synthesis of a Novel Pyridine-Based Fungicide Analogue

This section details the synthesis of a novel fungicide analogue incorporating a substituted pyridine core, derived from this compound. The synthetic route involves a Suzuki-Miyaura coupling, followed by nitro group reduction and a final amide coupling to yield the target molecule.

Synthetic Pathway

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nitro Group Reduction cluster_2 Amide Coupling A This compound C Methyl 2-(5-bromopyridin-3-yl)-5-nitrobenzoate A->C Pd(dppf)Cl2, K2CO3 Dioxane/Water, 90°C B Methyl 2-bromo-5-nitrobenzoate B->C D Methyl 5-amino-2-(5-bromopyridin-3-yl)benzoate C->D Fe, NH4Cl Ethanol/Water, 80°C F Novel Pyridine-Based Fungicide Analogue D->F Pyridine, DCM E 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride E->F

Caption: Synthetic pathway for a novel pyridine-based fungicide analogue.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of Methyl 2-(5-bromopyridin-3-yl)-5-nitrobenzoate

This protocol outlines the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.

Methodology:

  • To a flame-dried round-bottom flask, add methyl 2-bromo-5-nitrobenzoate (1.0 eq), this compound (1.2 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(5-bromopyridin-3-yl)-5-nitrobenzoate.

Nitro Group Reduction: Synthesis of Methyl 5-amino-2-(5-bromopyridin-3-yl)benzoate

This protocol details the reduction of the nitro group to an amine using iron powder.

Methodology:

  • In a round-bottom flask, dissolve methyl 2-(5-bromopyridin-3-yl)-5-nitrobenzoate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-amino-2-(5-bromopyridin-3-yl)benzoate. This product can often be used in the next step without further purification.

Amide Coupling: Synthesis of the Final Fungicide Analogue

This protocol describes the final amide bond formation to yield the target fungicide analogue.

Methodology:

  • Dissolve methyl 5-amino-2-(5-bromopyridin-3-yl)benzoate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final novel pyridine-based fungicide analogue.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a series of novel pyridine derivatives using a similar Suzuki cross-coupling methodology.[3]

CompoundArylboronic Acid PartnerYield (%)Melting Point (°C)
4a 3-Chloro-4-fluorophenylboronic acid78310
4b 3,5-Dimethylphenylboronic acid82321
4c 4-Methoxyphenylboronic acid85337
4d 4-Fluorophenylboronic acid75315
4e 3-Nitrophenylboronic acid68298
4f 4-Chlorophenylboronic acid80325

Note: The data presented is for analogous compounds synthesized from N-[5-bromo-2-methylpyridine-3-yl]acetamide and various arylboronic acids.[3]

Experimental Workflow

G start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for chemical synthesis.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel agrochemicals. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex pyridine-containing molecules with potential fungicidal, herbicidal, or insecticidal activity. The provided protocols offer a foundational methodology for researchers to explore the synthesis of new agrochemical candidates based on this important building block.

References

Application Notes: The Use of 5-Bromopyridine-3-boronic Acid in the Development of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and form factor flexibility compared to traditional liquid crystal displays. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their emissive and charge-transport layers. 5-Bromopyridine-3-boronic acid has emerged as a critical building block in the synthesis of high-performance OLED materials. Its utility primarily lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the creation of carbon-carbon bonds essential for constructing complex conjugated organic molecules.[1] The pyridine moiety within the structure can impart desirable electronic properties, such as improved electron transport and injection, while the bromo and boronic acid functionalities provide versatile handles for synthetic elaboration.

The incorporation of pyridine rings into the molecular framework of OLED materials can influence molecular packing, enhance thermal stability, and allow for the fine-tuning of emission wavelengths. This makes this compound a strategic precursor for developing materials for various layers within an OLED device, including emissive layers, host materials, and electron-transport layers. The precise control over molecular structure afforded by using such building blocks is paramount for achieving high efficiency, long operational lifetimes, and high color purity in the final OLED device.[1]

Applications in OLED Material Synthesis

The primary application of this compound in the context of OLEDs is as a precursor in the synthesis of more complex organic molecules that serve as the active components in the device. These molecules are often designed with a donor-acceptor architecture to tune their photophysical properties. A common synthetic route involves the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated (typically brominated or iodinated) aromatic or heterocyclic core, such as carbazole or dibenzofuran derivatives. This reaction enables the formation of highly conjugated systems that are essential for efficient electroluminescence.

For instance, the coupling of this compound with a dibromo-carbazole derivative can yield a bipolar host material or a thermally activated delayed fluorescence (TADF) emitter, depending on the other substituents. The pyridine units can enhance the electron-accepting properties of the molecule, which is crucial for achieving a small singlet-triplet energy splitting (ΔEST) in TADF materials, leading to high internal quantum efficiencies.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical OLED Material via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of a 3,6-di(pyridin-3-yl)-9-phenyl-9H-carbazole, a hypothetical OLED material, using this compound and 3,6-dibromo-9-phenyl-9H-carbazole.

Materials:

  • This compound

  • 3,6-dibromo-9-phenyl-9H-carbazole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 3,6-dibromo-9-phenyl-9H-carbazole (1.0 mmol), this compound (2.5 mmol), and potassium carbonate (4.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow reagents Combine Reactants: - this compound - Aryl Halide - Base (e.g., K2CO3) catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 90°C, 24h) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product Final OLED Material characterization->product G cluster_oled OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The ability to introduce amino functionalities into heteroaromatic systems is of particular interest for the synthesis of novel drug candidates and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromopyridine-3-boronic acid and its derivatives. The pyridine moiety is a prevalent scaffold in numerous pharmaceuticals, and the presence of both a bromo group and a boronic acid group on the same ring system presents unique opportunities and challenges for selective functionalization. These notes are intended to guide researchers in the successful application of this versatile reaction.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds via a catalytic cycle that includes the oxidative addition of the bromopyridine to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyridine product and regenerate the Pd(0) catalyst.

A key consideration for this specific substrate is the presence of the boronic acid functionality. While the Buchwald-Hartwig amination is generally chemoselective for the C-Br bond over the C-B bond, the boronic acid group can potentially undergo side reactions, such as Suzuki-Miyaura coupling, under certain conditions. To mitigate this, the use of the corresponding boronic acid pinacol ester is often recommended as it offers greater stability.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromopyridines. This data, gathered from analogous reactions, provides a valuable starting point for the optimization of the amination of this compound or its pinacol ester.

Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines

EntryBromopyridine SubstrateAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)dppp (3)NaOt-Bu (1.4)Toluene801898
23-BromopyridineAnilinePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Toluene1002495
32-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (1)(±)-BINAP (2)NaOt-Bu (1.4)Toluene80460[1]
43-BromopyridinePiperidine[Pd(IPr)(cinnamyl)Cl] (0.05)-KOtBu (1.1)iPrOHRT<0.199
52-BromopyridineDiethylaminePd(OAc)₂ (2)dppp (3)NaOt-Bu (1.4)Toluene801895

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound pinacol ester. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners and for the free boronic acid.

Materials:
  • This compound pinacol ester (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol% Pd)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄)) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Addition of Reactants: Add the this compound pinacol ester and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-pyridine-3-boronic acid derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L_nPd(II)(Aryl)(Br) OxAdd->PdII_Aryl Aryl-Br AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine [L_nPd(II)(Aryl)(HNR'R'')]Br AmineCoord->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido - H-Base+ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Aryl-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep 1. Add Pd catalyst, ligand, base, and 5-bromopyridine-3-boronic acid derivative to Schlenk flask. inert 2. Evacuate and backfill with inert gas (3x). prep->inert add_reagents 3. Add anhydrous solvent and amine. inert->add_reagents react 4. Heat and stir under inert atmosphere. add_reagents->react monitor 5. Monitor reaction progress (TLC, LC-MS). react->monitor workup 6. Cool, dilute, wash, dry, and concentrate. monitor->workup purify 7. Purify by column chromatography. workup->purify product Final Product: 5-Aminopyridine-3-boronic acid derivative purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Sonogashira coupling reactions with 5-Bromopyridine-3-boronic acid. The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutic agents. The Sonogashira reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (like that of 5-bromopyridine) and sp-hybridized carbons of terminal alkynes, is an invaluable tool in this context.[1][2]

A key challenge in the Sonogashira coupling of this compound is the presence of the boronic acid moiety. This group is reactive in other palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling, which could lead to undesired side products under standard Sonogashira conditions. To ensure a selective and high-yielding reaction at the bromide position, a protection-coupling-deprotection strategy is recommended. This involves protecting the boronic acid, typically as a pinacol ester, before performing the Sonogashira coupling. The protecting group can then be removed if the free boronic acid is required for subsequent transformations.

Alternatively, copper-free Sonogashira conditions may offer a pathway to direct coupling of the unprotected boronic acid, potentially minimizing side reactions associated with the boronic acid group.[3][4][5][6] This approach is more exploratory but could provide a more atom-economical route.

Below are detailed protocols for the protection of this compound, its subsequent Sonogashira coupling, and the final deprotection of the boronic acid ester.

Data Presentation: Representative Conditions for Sonogashira Coupling of Bromopyridine Derivatives

The following table summarizes various conditions reported for the Sonogashira coupling of different bromopyridine substrates. This data can serve as a starting point for optimizing the reaction of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

EntryBromopyridine SubstrateAlkyne SubstrateCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃NDMF100396[7]
22-Amino-3-bromo-5-methylpyridine4-MethylphenylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃NDMF100392[7]
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄(15)/CuI(30)Et₃NTHFRT16High[8]
45-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂(3)/CuI(5)Et₃NDMF80395[1]
53-BromopyridinePhenylacetylene(AllylPdCl)₂(0.5)/P(t-Bu)₃(1)Cs₂CO₃DioxaneRT1695[4]
65-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂(3)/CuI(5)Et₃NTHFRT12-24~85[2]

Mandatory Visualizations

G cluster_0 Proposed Workflow for Sonogashira Coupling A This compound B Protection with Pinacol A->B C 5-Bromo-3-(pinacolato)pyridineboronate B->C D Sonogashira Coupling with Terminal Alkyne C->D E 5-Alkynyl-3-(pinacolato)pyridineboronate D->E F Deprotection E->F G 5-Alkynyl-3-pyridineboronic acid F->G

Caption: Proposed workflow for the Sonogashira coupling of this compound.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)-C≡CR'(L2) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide H-C≡CR' / Base cu_acetylide->pd_complex Transfers alkynyl group cu_acetylide->cu_x Transmetalation

Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.[1]

G A This compound (Unprotected) B Sonogashira Reaction Conditions (e.g., Pd catalyst, base, alkyne) A->B C Desired Product: 5-Alkynylpyridine-3-boronic acid B->C Desired Pathway D Potential Side Reaction: Suzuki-Miyaura Homocoupling B->D Undesired Pathway E Potential Side Product: Bipyridine derivative D->E

Caption: Logical relationship of potential side reactions with unprotected boronic acid.

Experimental Protocols

Protocol 1: Protection of this compound

This protocol describes the formation of the pinacol ester of this compound to protect the boronic acid moiety.

Materials:

  • This compound

  • Pinacol

  • Toluene or Cyclohexane

  • Dean-Stark trap

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Rotary evaporator

Procedure:

  • To a 250-mL round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, add this compound (1.0 eq), pinacol (1.5-2.0 eq), and toluene (approx. 0.1 M solution).[9]

  • Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution. This typically takes 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

  • The product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane) or by column chromatography on silica gel if necessary.[9]

Protocol 2: Sonogashira Coupling of Protected 5-Bromopyridine

This protocol provides two alternative conditions for the Sonogashira coupling of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with a terminal alkyne.

Option A: Standard Pd/Cu Co-catalyzed Conditions [2][7]

Materials:

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Terminal alkyne (1.2 eq)

  • PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂ (2-3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous, degassed solvent (DMF or THF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • TLC plates for reaction monitoring

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to the desired temperature (typically 80-100°C for DMF, or reflux for THF) and stir until the starting material is consumed, as monitored by TLC.[2][7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Option B: Copper-Free Conditions [3][4]

Materials:

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Terminal alkyne (1.2 eq)

  • (AllylPdCl)₂ (0.5-1 mol%) and P(t-Bu)₃ (1-2 mol%) or [DTBNpP]Pd(crotyl)Cl (2 mol%)

  • A suitable base (e.g., Cs₂CO₃ or TMP) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or DMSO)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and ligand (if separate) to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst.

  • Add 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq), the base, and the terminal alkyne (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC until the starting material is consumed.[3][4]

  • Follow the work-up and purification procedure as described in Option A.

Protocol 3: Deprotection of the Pinacol Boronate Ester

This protocol describes the hydrolysis of the pinacol ester to regenerate the free boronic acid.

Materials:

  • 5-Alkynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Aqueous HCl (e.g., 2 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • DCM/Methanol mixture

Procedure:

  • Dissolve the 5-alkynyl-3-(pinacolato)pyridineboronate in a suitable solvent mixture such as DCM/methanol.

  • Add an excess of aqueous HCl (e.g., 2 M) and stir the mixture vigorously at room temperature.

  • The reaction progress can be monitored by TLC or LC-MS. The hydrolysis is typically complete within a few hours.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-alkynyl-3-pyridineboronic acid. The product may exist as a boroxine in its solid state.

References

Application Notes and Protocols for One-Pot Synthesis Using 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromopyridine-3-boronic acid in one-pot synthesis strategies, particularly focusing on palladium-catalyzed cross-coupling reactions for the efficient construction of complex pyridine derivatives. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.

Introduction

This compound is a versatile bifunctional reagent, featuring both a nucleophilic boronic acid and an electrophilic aryl bromide within the same molecule. This unique structure allows for sequential, one-pot functionalization, offering a streamlined approach to the synthesis of highly substituted pyridine scaffolds. One-pot syntheses are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to higher overall yields by avoiding the isolation of intermediates. The primary application of this reagent in one-pot strategies involves an initial Suzuki-Miyaura cross-coupling reaction at the boronic acid moiety, followed by a subsequent coupling reaction at the bromine-substituted position.

Applications in Drug Discovery

The pyridine core is a privileged scaffold in medicinal chemistry, and compounds derived from this compound have potential applications as inhibitors of various signaling pathways implicated in cancer and other diseases. Bipyridine and more complex aryl-substituted pyridines have been shown to target key kinases such as AKT, BRAF, and those in the MAPK/ERK pathway.[1] The ability to rapidly generate diverse libraries of these compounds using one-pot methodologies is a valuable tool in the development of novel therapeutic agents.

Experimental Protocols

While a direct one-pot protocol starting with this compound is not extensively documented, a highly relevant and adaptable one-pot borylation/Suzuki protocol can be employed. This involves the in situ formation of a boronic ester from a dibromopyridine, followed by a sequential Suzuki coupling. The following protocol is an adaptation of established one-pot borylation/Suzuki methodologies for the synthesis of a tri-substituted pyridine, starting from 3,5-dibromopyridine to generate the this compound derivative in the first step.

Protocol: One-Pot Sequential Suzuki Coupling for the Synthesis of 3-Aryl-5-(heteroaryl)pyridines

This protocol describes a one-pot, two-step synthesis starting from 3,5-dibromopyridine. The first step is a Miyaura borylation to selectively form the this compound pinacol ester in situ. The second step is a Suzuki-Miyaura cross-coupling of the remaining bromo-substituent with a second boronic acid.

Materials:

  • 3,5-Dibromopyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • Arylboronic acid (for the first coupling)

  • Heteroarylboronic acid (for the second coupling)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Potassium acetate (KOAc)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Step 1: In Situ Formation of this compound pinacol ester

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the borylation can be monitored by TLC or GC-MS by taking a small aliquot from the reaction mixture.

Step 2: Suzuki-Miyaura Cross-Coupling

  • After completion of the first step, cool the reaction mixture to room temperature.

  • To the same flask, add the second aryl or heteroaryl boronic acid (1.2 eq), an aqueous solution of a base such as K₂CO₃ (2 M, 3.0 eq), and an additional portion of the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tri-substituted pyridine.

Quantitative Data

The following table summarizes representative yields for one-pot synthesis strategies involving the formation and reaction of pyridine boronic acid derivatives.

Starting MaterialCoupling Partner 1Coupling Partner 2Catalyst SystemBase(s)SolventYield (%)Reference
3-BromopyridineB₂pin₂4-BromotolueneSiliaCat DPP-PdKOAc / K₃PO₄1,4-Dioxane/H₂O83[2]
3-BromopyridineB₂pin₂2-BromotolueneSiliaCat DPP-PdKOAc / K₃PO₄1,4-Dioxane/H₂O82[2]
3-Bromopyridine-2-amine3-Bromopentane-2,4-dioneNaphthalene-1-boronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O75[3]
3-Bromopyridine-2-amine3-Bromopentane-2,4-dione4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O82[3]

Visualizations

Experimental Workflow

G cluster_step1 Step 1: Miyaura Borylation (in situ) cluster_step2 Step 2: Suzuki Coupling A 3,5-Dibromopyridine E 5-Bromo-3-(pinacolatoboronyl)pyridine (Intermediate in flask) A->E B B₂pin₂ B->E C Pd(dppf)Cl₂ / KOAc C->E D 1,4-Dioxane, 80-90°C D->E I 3-Aryl-5-(pinacolatoboronyl)pyridine (Intermediate in flask) E->I One-Pot Transfer F Aryl/Heteroaryl Boronic Acid F->I G Pd(PPh₃)₄ / K₂CO₃ G->I H 1,4-Dioxane/H₂O, 90-100°C H->I J Final Product: 3-Aryl-5-aryl/heteroaryl-pyridine I->J

Caption: One-pot sequential borylation and Suzuki coupling workflow.

Signaling Pathways

The synthesized bipyridine and related derivatives are potential inhibitors of key oncogenic signaling pathways.

AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and growth.

AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Targets (e.g., mTORC1, GSK3β, FOXO) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Bipyridine Derivative (Synthesized Product) Inhibitor->AKT

Caption: Inhibition of the AKT signaling pathway by bipyridine derivatives.

BRAF/MAPK Signaling Pathway

The MAPK/ERK pathway, often activated by mutations in BRAF, is a key regulator of cell division and proliferation.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, ELK1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Inhibitor Bipyridine Derivative (Synthesized Product) Inhibitor->BRAF

Caption: Inhibition of the BRAF/MAPK signaling pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of Pharmaceutical Intermediates with 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the scale-up synthesis of pharmaceutical intermediates utilizing 5-bromopyridine-3-boronic acid via Suzuki-Miyaura cross-coupling reactions. This versatile building block is crucial in the synthesis of a wide array of complex molecules, particularly in the development of novel therapeutics. The protocols outlined below are representative of industrial-scale processes and emphasize safety, efficiency, and reproducibility.

Introduction

This compound is a key reagent in modern medicinal chemistry, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs).[2][3] The ability to couple this compound with various aryl or heteroaryl halides allows for the construction of diverse molecular scaffolds. The Suzuki-Miyaura coupling is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[2][4]

Scaling up these reactions from the laboratory bench to pilot plant or manufacturing scale requires careful consideration of various parameters to ensure consistent yields, purity, and safety.[5] Key challenges in the scale-up of Suzuki-Miyaura reactions include catalyst selection and loading, management of reaction exotherms, and the development of robust purification methods suitable for large quantities.[5]

Data Presentation

The following table summarizes representative quantitative data for a scaled-up Suzuki-Miyaura coupling reaction to produce a biarylpyridine intermediate. The data is based on protocols for structurally similar compounds and represents a typical outcome for a successful kilogram-scale synthesis.[5]

ParameterValueNotes
Starting Materials
This compound1.0 kg (4.96 mol, 1.0 equiv)Key starting material
Aryl Bromide1.14 kg (5.45 mol, 1.1 equiv)Coupling partner
Catalyst System
Pd₂(dba)₃45.4 g (0.0496 mol, 0.01 equiv)Palladium source
XPhos70.9 g (0.149 mol, 0.03 equiv)Ligand
Base
Potassium Carbonate (K₂CO₃)2.06 kg (14.9 mol, 3.0 equiv)Inorganic base
Solvent
2-Methyltetrahydrofuran (2-MeTHF)20 LPrimary organic solvent
Purified Water5 LCo-solvent
Reaction Conditions
Reaction Temperature85 °C
Reaction Time12 - 16 hoursMonitored by HPLC/UPLC
Results
Product Yield1.25 kg~85% (representative)
Product Purity>98% (by HPLC)After purification

Experimental Protocols

The following is a detailed protocol for the kilogram-scale Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide. This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 kg, 4.96 mol)

  • Aryl bromide (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), milled (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (20 L)

  • Purified Water (5 L)

  • Nitrogen gas supply

  • 50 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

Procedure:

  • Reactor Setup and Inerting:

    • Ensure the 50 L reactor is clean, dry, and equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging of Reagents:

    • Under a positive nitrogen flow, charge the reactor with this compound (1.0 kg), the aryl bromide, and milled potassium carbonate.

    • In a separate, inerted vessel, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a portion of the 2-MeTHF (approximately 2 L).

  • Solvent Addition and Reaction Initiation:

    • Add the 2-MeTHF (18 L) and purified water (5 L) to the reactor containing the starting materials and base.

    • Begin stirring the mixture to form a slurry.

    • Add the catalyst premix to the reactor.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Maintain the temperature and continue stirring for 12-16 hours.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or UPLC to confirm the consumption of the starting materials.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 L).

    • Transfer the mixture to a suitable vessel for aqueous work-up.

    • Wash the organic layer sequentially with water (2 x 10 L) and brine (10 L).

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) or by flash column chromatography on silica gel if necessary for the desired purity.

  • Drying:

    • Dry the purified product in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

Scale_Up_Synthesis_Workflow Experimental Workflow for Scale-Up Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Final Product reactor_setup Reactor Setup & Inerting charge_reagents Charge Reagents & Base reactor_setup->charge_reagents add_solvents Add Solvents charge_reagents->add_solvents catalyst_premix Prepare Catalyst Premix add_catalyst Add Catalyst Premix catalyst_premix->add_catalyst add_solvents->add_catalyst heat_stir Heat to 85°C & Stir add_catalyst->heat_stir monitor Monitor Progress (HPLC/UPLC) heat_stir->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Work-up cool->workup purify Purification (Recrystallization/Chromatography) workup->purify dry Dry Product purify->dry final_product Pharmaceutical Intermediate dry->final_product

Caption: Experimental Workflow for Scale-Up Synthesis.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R¹-R² pd_complex2->product reductive_elimination Reductive Elimination aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: Suzuki-Miyaura Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki coupling reactions involving 5-bromopyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Suzuki coupling with this compound?

A1: The two most prevalent side reactions when using this compound are protodeboronation and homocoupling.[1][2] Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of pyridine.[1] Homocoupling is the self-coupling of the boronic acid to generate a bipyridine byproduct.[2][3] Both side reactions consume the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification.

Q2: What causes protodeboronation and how can it be minimized?

A2: Protodeboronation is a common decomposition pathway for boronic acids, especially heteroaromatic ones, and is often promoted by aqueous basic conditions.[1][4] For pyridine boronic acids, the nitrogen atom can influence the electronic properties and stability of the C-B bond, making it susceptible to cleavage.[4][5]

To minimize protodeboronation:

  • Use of Boronate Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are less prone to this side reaction.[3]

  • Anhydrous Conditions: Where possible, using anhydrous solvents and reagents can reduce the presence of a proton source.

  • Choice of Base: The choice and stoichiometry of the base are critical. Weaker bases or careful control of the amount of base can sometimes mitigate protodeboronation.[6][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.[3]

Q3: How can I prevent the homocoupling of this compound?

A3: Homocoupling is often promoted by the presence of oxygen or certain palladium (II) species.[2][3] To prevent this side reaction:

  • Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2][3]

  • Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it avoids the in-situ reduction of a Pd(II) precatalyst, a step that can sometimes promote homocoupling.[2]

  • Appropriate Ligands: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step of the catalytic cycle, which reduces the lifetime of the intermediate that can lead to homocoupling.[2][3]

Q4: The nitrogen atom in the pyridine ring seems to be inhibiting my reaction. What can I do?

A4: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[3][4] To overcome this "pyridyl problem":[5]

  • Use of Specialized Ligands: Bulky, electron-rich ligands can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen.[3]

  • Catalyst Choice: Highly active catalyst systems, often employing Buchwald dialkylbiaryl phosphine ligands or N-heterocyclic carbenes (NHCs), are frequently required for challenging couplings involving pyridines.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered in Suzuki coupling reactions with this compound.

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining
Potential Cause Suggested Solution
Catalyst Deactivation The pyridine nitrogen may be coordinating to and inhibiting the palladium catalyst.[3][4] Switch to a more active catalyst system, such as one with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]
Insufficient Reaction Temperature The activation energy for the oxidative addition of the C-Br bond may not be overcome. Gradually increase the reaction temperature, while monitoring for an increase in side products.[3]
Ineffective Base The base may not be strong enough to efficiently form the boronate species required for transmetalation.[6] Screen different bases such as K₃PO₄ or Cs₂CO₃, which are often effective in challenging couplings.[3][6]
Issue 2: Significant Formation of Pyridine (Protodeboronation Product)
Potential Cause Suggested Solution
Instability of the Boronic Acid Pyridine boronic acids are prone to protodeboronation in the presence of aqueous bases.[1][4]
1. Protect the Boronic Acid: Convert the boronic acid to its pinacol ester or trifluoroborate salt derivative, which are more stable.[3]
2. Modify Reaction Conditions: Use anhydrous solvents if compatible with the reaction. Consider using a weaker base or a fluoride-based base like CsF, which can sometimes suppress protodeboronation.[8]
3. Faster Catalysis: Employ a highly active precatalyst that rapidly generates the active Pd(0) species, allowing the coupling to outcompete the decomposition of the boronic acid.[9]
Issue 3: Presence of Bipyridine Byproduct (Homocoupling)
Potential Cause Suggested Solution
Presence of Oxygen Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid.[2]
1. Rigorous Degassing: Ensure all solvents are thoroughly degassed prior to use and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[2][3]
Use of Pd(II) Precatalyst Pd(II) species can directly promote homocoupling before being reduced to the active Pd(0) catalyst.[2]
1. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction.[2]
2. Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands to promote faster reductive elimination, minimizing the opportunity for side reactions.[2]

Data Presentation

The selection of the palladium catalyst and base is critical for minimizing side reactions. The following tables summarize the performance of different catalytic systems in Suzuki couplings of related bromopyridine derivatives.

Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid with Phenylboronic Acid

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₃PO₄DMF802485-965
Pd(dppf)Cl₂K₂CO₃DME802HighNot specified
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Not specifiedGood to OutstandingNot specified

This data is compiled from studies on 5-bromonicotinic acid, a structurally similar substrate, to provide a comparative overview.[2][10]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseSolventTemperature (°C)Yield (%)Notes
K₂CO₃Dioxane/H₂O80-100GoodA commonly used and effective base.
K₃PO₄Dioxane/H₂O80-100Good to OutstandingOften superior for challenging couplings, including those with heteroaryl halides.[3]
Cs₂CO₃Dioxane/H₂O80-100Good to OutstandingA strong, effective base, though more expensive.
Na₂CO₃Dioxane/H₂O80-100Moderate to GoodA milder and cost-effective option.

This table provides a general guide to the effectiveness of common bases in Suzuki couplings of bromopyridines.[6][11]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Bromopyridine Derivative

This procedure is adapted for substrates like this compound where homocoupling is a concern.

Materials:

  • 5-Bromopyridine derivative (1.0 eq)

  • Aryl boronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₃PO₄ (2.0 - 3.0 eq)

  • Degassed Dioxane/Water (e.g., 4:1 v/v)

Procedure:

  • Degassing: Degas the dioxane/water solvent mixture by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Setup: To a flame-dried reaction flask equipped with a magnetic stir bar and a condenser, add the 5-bromopyridine derivative, the aryl boronic acid, and K₃PO₄.

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Suzuki_Coupling start Start Suzuki Coupling with This compound check_yield Low Yield or No Reaction? start->check_yield unreacted_sm Significant Unreacted Starting Material? check_yield->unreacted_sm Yes success Successful Coupling check_yield->success No catalyst_deactivation Potential Catalyst Deactivation unreacted_sm->catalyst_deactivation Yes side_products Major Side Products Observed? unreacted_sm->side_products No optimize_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or NHC Ligands. Increase Temperature. catalyst_deactivation->optimize_catalyst protodeboronation Protodeboronation (Pyridine formation)? side_products->protodeboronation Yes protodeboronation_cause Boronic Acid Instability protodeboronation->protodeboronation_cause Yes homocoupling Homocoupling (Bipyridine formation)? protodeboronation->homocoupling No protodeboronation_solution Use Pinacol Ester or Trifluoroborate Salt. Screen Weaker Bases. Use Anhydrous Conditions if possible. protodeboronation_cause->protodeboronation_solution homocoupling_cause Presence of Oxygen or Inefficient Pd(II) Reduction homocoupling->homocoupling_cause Yes homocoupling->success No homocoupling_solution Ensure Thorough Degassing. Use Pd(0) Source (e.g., Pd(PPh3)4). Use Bulky Ligands. homocoupling_cause->homocoupling_solution Suzuki_Side_Reactions cluster_main Desired Suzuki Coupling Pathway cluster_side Competing Side Reactions A This compound + Aryl Halide B Pd(0) Catalyst A->B Oxidative Addition Transmetalation Reductive Elimination D This compound C Desired Cross-Coupled Product B->C E Protodeboronation (H₂O, Base) D->E G Homocoupling (O₂, Pd(II)) D->G F Pyridine E->F H Bipyridine byproduct G->H

References

Technical Support Center: Optimization of 5-Bromopyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromopyridine-3-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura reactions?

A1: Reactions with this compound can be challenging for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[1] Additionally, like many heteroaryl boronic acids, it is susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, particularly in the presence of excess water or strong bases at high temperatures.[2][3]

Q2: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A2: The base is critical for the success of the reaction and plays a pivotal role in the transmetalation step of the catalytic cycle.[4] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][5] This boronate species is much more reactive towards the palladium(II) complex, facilitating the transfer of the pyridyl group to the palladium center.[4]

Q3: Can the unprotected boronic acid be used directly, or are derivatives necessary?

A3: While this compound can be used directly, its stability can be a concern.[6] Boronic acids can be unstable under typical reaction and purification conditions, leading to decomposition.[7] For notoriously unstable boronic acids, such as some 2-pyridine boronic acids, derivatives like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates are used in "slow release" strategies to maintain a low concentration of the reactive boronic acid, minimizing side reactions.[6][8] Although 3-pyridyl substrates are generally more stable than 2-pyridyl ones, if protodeboronation is a persistent issue, using a more stable boronic ester derivative is a viable strategy.[9][7]

Q4: Is it necessary to perform these reactions under an inert atmosphere?

A4: Yes, it is critical. The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can cause catalyst deactivation and promote the undesired homocoupling of the boronic acid.[1] Therefore, reactions should be run under a positive pressure of an inert gas like argon or nitrogen.[1] Thoroughly degassing the reaction mixture and solvents is a crucial step for achieving high yields and reproducibility.[1][3]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Question Possible Cause Recommended Solution
My reaction is not working at all, or the yield is very low. What should I check first?Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated by coordination with the pyridine nitrogen.[1][9]Ensure your palladium source is high quality. For Pd(II) precatalysts, the choice of phosphine ligand is crucial for stability and activity.[1] Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts (e.g., with SPhos or XPhos ligands).[1][3]
Suboptimal Conditions: The combination of base, solvent, and temperature may be inappropriate for this specific substrate.[1]A screening of reaction parameters is often necessary.[1] Start with a milder base like K₃PO₄ or K₂CO₃.[1][2] Ensure reagents are soluble in the chosen solvent system, which is typically a mixture of an organic solvent (e.g., Dioxane, Toluene) and water.[1][10] Gradually increase the temperature (typically 80-110 °C), but be aware of potential side reactions.[1]
Poor Substrate Quality: Starting materials (boronic acid or aryl halide) may be impure or degraded. Boronic acids can dehydrate to form cyclic boroxine anhydrides.[3]Verify the purity of your starting materials. Consider using a fresh bottle of this compound or purifying it before use.
Oxygen Sensitivity: The Pd(0) catalyst has been deactivated by oxygen.[1]Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.[1] Maintain a positive pressure of argon or nitrogen throughout the reaction.

Problem 2: Significant Side Product Formation

Question Side Product / Cause Recommended Solution
I am observing a major byproduct that is just my starting pyridine without the boronic acid group. What is happening?Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond. This is a common side reaction for heteroaryl boronic acids, often promoted by excess water, high temperatures, or a non-optimal base.[2][3]Use a milder base such as KF or K₂CO₃.[1][2] Minimize reaction time and temperature. Ensure the boronic acid is not in large excess. Using anhydrous conditions or a more stable boronic ester can also suppress this pathway.[3]
I am seeing a significant amount of a bi-pyridyl byproduct. How can I avoid this?Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen or an excess of palladium catalyst.[1][2]Rigorous degassing is crucial to remove oxygen.[1] Adding the aryl halide in a slight excess can sometimes suppress homocoupling.[1] Lowering the catalyst loading might also be beneficial.[1]
My starting aryl bromide is being converted to an arene without coupling. Why?Dehalogenation: The aryl bromide is reduced. This can occur in the presence of certain phosphine ligands and bases, particularly at high temperatures.[1]Try a different ligand or a milder base. Lowering the reaction temperature may also help.[1]

Data Presentation: Base and Solvent Selection

The optimal choice of base and solvent is highly dependent on the specific coupling partners. The following tables provide a summary of commonly used conditions and their general effects, which can serve as a starting point for optimization.

Table 1: Representative Effect of Different Bases in Suzuki-Miyaura Couplings

BaseTypical EquivalentsStrengthGeneral Applicability & Notes
K₃PO₄ 2.0 - 3.0StrongOften effective for challenging couplings, including those with heteroaryl chlorides.[1][11] Good choice for sensitive substrates.[2]
K₂CO₃ 2.0 - 3.0ModerateA common and effective base.[12] A good starting point for optimization and milder than hydroxides.[1]
Cs₂CO₃ 2.0 - 3.0StrongHighly effective, especially for difficult couplings, but more expensive.[1] Its high solubility can be advantageous.
KF 2.0 - 3.0MildFluoride ions are believed to play a unique role in activating the boronic acid and can be effective in preventing protodeboronation.[1][4]
NaOH / KOH 2.0 - 3.0Very StrongStrong bases that can be effective but may promote side reactions like substrate degradation or protodeboronation, especially at high temperatures.[2][4]
Organic Bases (e.g., Et₃N) 2.0 - 3.0MildGenerally less effective than inorganic bases for Suzuki-Miyaura reactions.[11][12]

Table 2: Representative Effect of Different Solvents in Suzuki-Miyaura Couplings

Solvent SystemTypical Ratio (Organic:Water)PolarityGeneral Applicability & Notes
1,4-Dioxane / Water 4:1 to 10:1Polar AproticA very common and robust system that dissolves both organic and inorganic reagents well.[1][13]
Toluene / Water 4:1 to 10:1NonpolarGood for many couplings, but reagent solubility can be an issue. Often used with a phase-transfer catalyst.[1]
DMF / Water 4:1 to 10:1Polar AproticHigh boiling point allows for higher reaction temperatures. The addition of water can significantly increase the reaction rate.[12]
THF / Water 4:1 to 10:1Polar AproticEffective solvent, but its lower boiling point limits the reaction temperature.[10]
Ethanol / Water 1:1 to 4:1Polar ProticA "greener" solvent option that can be very effective, particularly for couplings of nitrogen-containing heterocycles.[10][14]

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equivalents).[2][15]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.[15]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.[13][15] Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.[15]

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).[2][15]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][15]

Protocol 2: General Procedure for Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times.[15]

  • Reagent Preparation: In a microwave reaction vial, combine this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), the palladium catalyst, and a stir bar.[15]

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 4:1 Dioxane/Water).[15]

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[15]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature and proceed with the work-up and purification as described in the conventional heating protocol.[15]

Mandatory Visualization

Suzuki_Miyaura_Cycle cluster_activation Base Activation pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-R(L2) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) trans_complex->product boronic_acid R-B(OH)2 (this compound) boronate [R-B(OH)3]⁻ M⁺ (Boronate 'ate' complex) boronic_acid->boronate boronate->trans_complex base Base (e.g., K₃PO₄) base->boronic_acid Activation halide Ar-X (Coupling Partner) halide->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Yield check_inert Is atmosphere strictly inert? start->check_inert degas Action: Rigorously degas solvents & reaction mixture. Use Freeze-Pump-Thaw. check_inert->degas No check_catalyst Is catalyst/ligand appropriate? check_inert->check_catalyst Yes degas->check_catalyst change_catalyst Action: Switch to a more active catalyst system (e.g., Pd(0) source or Buchwald precatalyst). check_catalyst->change_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes change_catalyst->check_base screen_base Action: Screen milder bases (K₃PO₄, K₂CO₃, KF) to avoid side reactions. check_base->screen_base No check_solvent Is reagent solubility an issue? check_base->check_solvent Yes screen_base->check_solvent screen_solvent Action: Screen different solvent systems (Dioxane/H₂O, DMF/H₂O). check_solvent->screen_solvent No check_temp Is temperature optimized? check_solvent->check_temp Yes screen_solvent->check_temp optimize_temp Action: Incrementally increase temperature (e.g., 80°C -> 110°C). check_temp->optimize_temp No success Problem Solved check_temp->success Yes optimize_temp->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Catalyst and ligand selection for challenging Suzuki couplings of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Bromopyridine-3-boronic acid. This reaction can be difficult due to the electronic properties of the pyridine ring and the instability of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is resulting in low or no product yield. What are the common causes?

A: Low yields are a frequent issue with this substrate. Several factors can be responsible:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity and slowing down the catalytic cycle.[1][2]

  • Inactive Catalyst: The active Pd(0) species, which is necessary for the reaction, may not be forming efficiently from the Pd(II) precatalyst or could be deactivating.[1] Ensure your palladium source is high quality and consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts.[1]

  • Suboptimal Reaction Conditions: The combination of base, solvent, and temperature may not be ideal. A screening of these parameters is often required.[1] Potassium phosphate (K₃PO₄) is frequently effective for challenging couplings.[1][3] The reaction typically requires elevated temperatures (80-110 °C) to proceed efficiently.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen, which can cause deactivation.[1] It is critical to thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]

Q2: I'm observing a significant amount of pyridine as a byproduct, suggesting my this compound is degrading. How can I prevent this?

A: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4][5] This is particularly common with electron-deficient heteroaromatic boronic acids.[4] To mitigate this:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[3][4] Consider switching to milder inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[1][4]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3][4] If your catalyst system is active enough, try running the reaction at a lower temperature (e.g., 60–80 °C).[3][4]

  • Ensure Anhydrous Conditions: While a small amount of water is often necessary for the Suzuki reaction, excess water can serve as a proton source for protodeboronation.[4] Using anhydrous solvents can be beneficial.[4]

  • Modify the Boron Reagent: Converting the boronic acid to a more stable boronic ester is a highly effective strategy.[4][6] Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates offer significantly increased stability against protodeboronation.[4][5]

Q3: Besides protodeboronation, what other side products are common and how can they be minimized?

A: Two other common side reactions are:

  • Homocoupling: The boronic acid can couple with itself to form a bipyridine byproduct. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1] Rigorous degassing of the reaction mixture is crucial to prevent this.[1]

  • Dehalogenation: The 5-bromopyridine starting material is reduced to pyridine.[1][6] This can occur in the presence of certain phosphine ligands and bases, especially at high temperatures.[1] Trying a different ligand, a milder base, or lowering the reaction temperature can help minimize this pathway.[1]

Q4: Which catalyst and ligand system is best for the Suzuki coupling of this compound?

A: The choice of ligand is critical for success.[7] For challenging couplings involving heteroaromatics, sterically bulky and electron-rich phosphine ligands are highly recommended.[2][7]

  • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often considered the state-of-the-art for difficult couplings.[2][7] They promote the key steps of the catalytic cycle and stabilize the active palladium species.[7]

  • Ferrocenyl Phosphine Ligands: Ligands like dppf (used in the Pd(dppf)Cl₂ catalyst) are also competent for couplings of heteroaryl boronic acids and can be a good starting point.[8]

  • Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2][9] When using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state, a process facilitated by the phosphine ligand.

Troubleshooting Guide

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Catalyst inhibition by pyridine nitrogen.[1][2]2. Inefficient catalyst system.[3]3. Suboptimal base or solvent.[1]1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[2][7]2. Increase catalyst loading or switch to a more active precatalyst (e.g., a Buchwald G3 precatalyst).[3]3. Screen bases (K₃PO₄, Cs₂CO₃ are often effective) and ensure reagents are soluble in the chosen solvent system (e.g., Dioxane/water, Toluene/water).[1]
Significant Protodeboronation 1. Base is too strong.[4]2. Reaction temperature is too high.[3][4]3. Excess water in the reaction.[4]4. Slow catalytic turnover.[4]1. Switch to a milder base such as K₃PO₄ or KF.[1][4]2. Lower the reaction temperature to 60-80 °C.[3]3. Use anhydrous solvents and reagents.[4]4. Convert the boronic acid to a more stable pinacol or MIDA ester.[4][5]
Excessive Side Products (Homocoupling, Dehalogenation) 1. Presence of oxygen.[1]2. High catalyst loading or temperature.[1]3. Unsuitable ligand/base combination.[1]1. Thoroughly degas all solvents and reagents before use.[1]2. Lower the catalyst loading and reaction temperature.[1]3. Screen alternative phosphine ligands and milder bases.[1]

Visualizations

G cluster_start cluster_causes cluster_solutions start Problem: Low Yield cause1 Potential Cause: Catalyst Inhibition start->cause1 cause2 Potential Cause: Protodeboronation start->cause2 cause3 Potential Cause: Poor Conditions start->cause3 sol1 Solution: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) cause1->sol1 sol2 Solution: Use milder base (K3PO4) & lower temperature cause2->sol2 sol3 Solution: Convert to boronic ester (Pinacol, MIDA) cause2->sol3 sol4 Solution: Screen bases, solvents, & temperature cause3->sol4

Caption: Troubleshooting workflow for low yield in the Suzuki coupling.

G cluster_pathways Start This compound + Aryl Halide Desired Desired Suzuki Coupling Start->Desired Pd Catalyst, Ligand, Base, Heat Side Side Reaction: Protodeboronation Start->Side H+ Source (e.g., H2O), Strong Base, High Temp Product Coupled Product Desired->Product Byproduct Pyridine (Byproduct) Side->Byproduct

Caption: Competing pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure using Conventional Heating

This protocol is a general starting point and may require optimization.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Aryl or heteroaryl halide (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, often with 10-20% water by volume)[1][9]

  • Schlenk flask or reaction vial with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Add the this compound, aryl halide, base, and palladium catalyst/ligand to a dry Schlenk flask equipped with a stir bar.[9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 80–95 °C is recommended) and stir vigorously.[3][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

Protocol 2: Microwave-Assisted Procedure

Microwave irradiation can significantly reduce reaction times.[10]

Reagents & Equipment:

  • Same reagents as Protocol 1, though aryl boronic acid may be used in slightly higher excess (1.5 eq).[10]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Preparation: In a microwave vial, combine the this compound (1.0 eq), aryl halide (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst/ligand.[10]

  • Solvent Addition: Add the chosen solvent system (e.g., 4:1 Dioxane/water).[10]

  • Sealing: Seal the vial with a cap. It is often not necessary to degas for microwave reactions, but sparging the solvent beforehand can be beneficial.

  • Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for a specified time (e.g., 10–30 minutes).[10]

  • Work-up & Purification: After the reaction, cool the vial to room temperature and perform the work-up and purification as described in the conventional heating protocol.[10]

References

Technical Support Center: Purification of Crude Products from 5-Bromopyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 5-bromopyridine-3-boronic acid. The following sections detail common purification challenges and offer systematic approaches to obtaining highly pure target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The primary impurities often stem from side reactions of the boronic acid itself or unreacted starting materials. These include:

  • Protodeboronation product (5-Bromopyridine): This is a common byproduct where the boronic acid group is replaced by a hydrogen atom. This side reaction can be catalyzed by moisture, high temperatures, or certain bases.[1][2][3]

  • Homocoupling product (3,3'-Bipyridine derivatives): The boronic acid can couple with itself, especially in the presence of excess palladium catalyst or oxygen.[4]

  • Unreacted this compound and its anhydride (boroxine): Incomplete reactions will leave starting material. Boronic acids can also exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which may have different chromatographic behavior.[5]

  • Residual Palladium Catalyst: The palladium catalyst used in cross-coupling reactions can contaminate the product.

  • Byproducts from the coupling partner: The other reactant in your coupling reaction can also lead to impurities.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes related to the boronic acid?

A2: Low yields can be attributed to several factors involving the boronic acid:

  • Protodeboronation: The degradation of the boronic acid before it can couple reduces the amount of nucleophile available for the reaction, thus lowering the yield.[1][2] Pyridine boronic acids are particularly susceptible to this side reaction.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[4]

  • Poor Quality of Starting Material: The this compound may be impure or have a high boroxine content, which can affect reaction stoichiometry and efficiency.[5][6]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful Suzuki coupling with pyridine boronic acids.[4][7]

Q3: How can I minimize protodeboronation during my reaction?

A3: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use of Boronate Esters: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters are more stable alternatives to boronic acids and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1][2]

  • Anhydrous Conditions: While some water is often necessary for Suzuki reactions, excess water can promote protodeboronation. Ensure your solvents are appropriately dried.

  • Choice of Base: Milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to strong bases like sodium hydroxide (NaOH) in some cases.[4]

  • Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can favor the protodeboronation side reaction.[4]

  • Inert Atmosphere: Rigorously degas the reaction mixture to remove oxygen, which can also contribute to boronic acid degradation.[4]

Troubleshooting Guides

Issue 1: Difficulty in Removing Unreacted this compound and its Boroxine

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of starting boronic acid.

  • The product is difficult to crystallize or purify by column chromatography due to co-elution.

Troubleshooting Workflow:

G start Impure Product Containing Unreacted Boronic Acid acid_base Perform Acid-Base Extraction start->acid_base Is the product stable to acid/base? chromatography Optimize Column Chromatography start->chromatography Product is not stable to acid/base acid_base->chromatography Unsuccessful pure_product Pure Product acid_base->pure_product Successful recrystallization Attempt Recrystallization chromatography->recrystallization Unsuccessful chromatography->pure_product Successful ester_formation Consider Derivatization to an Ester recrystallization->ester_formation Unsuccessful recrystallization->pure_product Successful ester_formation->chromatography Purify ester then deprotect

Caption: Troubleshooting workflow for removing boronic acid impurities.

Solutions:

  • Acid-Base Extraction: If your product is not acidic, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with an aqueous basic solution (e.g., 1M NaOH). The boronic acid will be deprotonated and move into the aqueous layer.[8] The organic layer containing your product can then be washed, dried, and concentrated.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Boronic acids can be quite polar and may streak on silica gel. A solvent system of dichloromethane/methanol is often more effective than ethyl acetate/hexanes for eluting polar compounds.[8] Adding a small amount of acetic acid to the eluent can sometimes improve peak shape.

    • Reverse Phase (C18): This can be very effective for separating polar compounds. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Recrystallization: If the product is crystalline, recrystallization can be an effective purification method. Experiment with different solvent systems, such as ethanol/water or acetonitrile/water.[5][9]

  • Derivatization: In challenging cases, the crude mixture can be reacted with diols like pinacol to convert the boronic acid to a less polar boronate ester, which is often easier to separate from the desired product by chromatography. The ester can then be hydrolyzed back to the boronic acid if necessary.

Issue 2: Presence of the Protodeboronated Byproduct (5-Bromopyridine)

Symptoms:

  • Mass spectrometry shows a significant peak corresponding to the mass of 5-bromopyridine.

  • NMR indicates the presence of the deborylated pyridine ring.

Solutions:

  • Optimize Reaction Conditions: The best solution is to prevent its formation. Refer to the FAQ on minimizing protodeboronation.

  • Purification:

    • Column Chromatography: 5-Bromopyridine is significantly less polar than the desired coupled product and the starting boronic acid. It should elute much earlier in normal-phase column chromatography using a gradient of ethyl acetate in hexanes.

    • Acid-Base Extraction: If the desired product has a basic handle, it can be extracted into an acidic aqueous solution, leaving the less basic 5-bromopyridine in the organic layer. Neutralizing the aqueous layer and back-extracting will then recover the purified product.

Data Presentation

Table 1: Comparison of Purification Techniques for a Typical Suzuki Coupling Product of this compound

Purification MethodTypical YieldTypical PurityAdvantagesDisadvantages
Column Chromatography (Silica Gel) 60-90%>95%Widely applicable, good for removing non-polar and some polar impurities.Can be time-consuming and use large volumes of solvent. Polar products may streak.
Reverse-Phase HPLC 50-80%>99%Excellent for separating polar and closely related impurities.Limited scale, requires specialized equipment, can be costly.
Recrystallization 40-85%>98%Can provide very high purity material, scalable.Product must be a solid with suitable solubility properties. Yield can be lower.[9][10]
Acid-Base Extraction 70-95%>90%Simple, fast, and good for removing neutral or acidic/basic impurities.Product must be stable to pH changes and have a different pKa than the impurities.

Experimental Protocols

Protocol 1: General Purification of a Suzuki Coupling Product by Column Chromatography

This protocol assumes a Suzuki coupling reaction between this compound and an aryl halide.

1. Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

2. Column Preparation: a. Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes). b. Pack a glass column with the slurry.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and apply it to the top of the column.

4. Elution: a. Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane/methanol). b. Collect fractions and monitor by thin-layer chromatography (TLC).

5. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This protocol is suitable if the desired product is basic (as many pyridine derivatives are) and the major impurities are neutral or acidic.

1. Dissolution: a. Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

2. Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Extract the organic layer with 1M aqueous HCl (2-3 times). The basic product will move into the aqueous layer as its hydrochloride salt. c. Combine the acidic aqueous layers.

3. Removal of Neutral/Acidic Impurities: a. The organic layer, which contains neutral and acidic impurities, can be discarded.

4. Basification and Back-Extraction: a. Cool the combined acidic aqueous layer in an ice bath. b. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9 to neutralize the hydrochloride salt and precipitate the free base or prepare it for extraction. c. Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

5. Isolation: a. Combine the organic layers from the back-extraction. b. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Signaling Pathways and Experimental Workflows

G cluster_reaction Suzuki-Miyaura Coupling cluster_workup Aqueous Work-up cluster_purification Purification This compound This compound Reaction Reaction Mixture This compound->Reaction Aryl Halide Aryl Halide Aryl Halide->Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Quench & Extract Column Column Chromatography Crude_Product->Column Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Acid_Base->Pure_Product

Caption: General experimental workflow from reaction to purification.

References

Technical Support Center: Overcoming Low Yields in 5-Bromopyridine-3-boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with low yields in Suzuki-Miyaura cross-coupling reactions involving 5-Bromopyridine-3-boronic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues users may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue: Low to No Product Yield

Question 1: I am getting very little or no desired product. What are the most common causes and how can I fix this?

Answer: Low or no yield is a frequent issue in cross-coupling reactions with pyridine derivatives. The problems often stem from catalyst deactivation, suboptimal reaction conditions, or the inherent properties of the pyridine substrate.[1][2]

Key factors to investigate include:

  • Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle.[1] It may not be forming correctly from a Pd(II) precatalyst, or it could be deactivated. The pyridine nitrogen, being Lewis basic, can coordinate to the palladium center and inhibit its catalytic activity.[1][2][3]

    • Solution: Use a high-quality, fresh palladium source. Pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or highly active, modern precatalyst systems (e.g., Buchwald precatalysts) can be more reliable.[1][4] Ensure your phosphine ligand is appropriate to stabilize the Pd(0) species.[1]

  • Suboptimal Reaction Conditions: The interplay between the base, solvent, and temperature is critical and often requires screening.[1][5]

    • Solution: Conduct a small-scale screen of different bases (K₃PO₄, K₂CO₃, Cs₂CO₃), solvents (Dioxane/H₂O, Toluene/H₂O, DMF), and temperatures (typically 80-110 °C).[1][6] K₃PO₄ is often effective for challenging couplings.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to atmospheric oxygen, which causes rapid deactivation.[1][4]

    • Solution: Rigorous degassing of the reaction mixture is essential.[1] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using 3-4 freeze-pump-thaw cycles.[1][7] The reaction must be run under a positive pressure of an inert gas.

  • Poor Reagent Quality: Starting materials, particularly the boronic acid, can degrade over time.[4]

    • Solution: Use fresh, high-purity 5-Bromopyridine and boronic acid. If protodeboronation is suspected, consider using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[2][8][9]

Issue: Significant Side Product Formation

Question 2: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield. The most common are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2][9] Pyridylboronic acids are particularly susceptible to this side reaction, especially in the presence of aqueous bases at elevated temperatures.[2][10]

    • Solution:

      • Use milder bases like KF or K₂CO₃.[1]

      • Minimize reaction time and temperature.[1]

      • Use a boronic acid derivative like a pinacol ester or an organotrifluoroborate, which slowly releases the boronic acid in situ.[2][9]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.

    • Cause: This is often promoted by the presence of oxygen or an excess of palladium catalyst.[1]

    • Solution:

      • Ensure rigorous degassing to eliminate oxygen.[1][4]

      • Use a slight excess of the 5-bromopyridine relative to the boronic acid.[1]

      • Consider lowering the catalyst loading.[1]

  • Dehalogenation: The 5-bromopyridine is reduced, replacing the bromine atom with hydrogen.

    • Cause: This can occur at high temperatures in the presence of certain phosphine ligands and bases.[1]

    • Solution:

      • Try a different phosphine ligand.

      • Use a milder base.[1]

      • Lower the reaction temperature.[1]

Data Presentation: Reaction Parameter Optimization

The following tables summarize common starting points and optimization strategies for key reaction parameters. Yields are highly substrate-dependent, but these trends provide a basis for systematic optimization.

Table 1: Catalyst and Ligand Selection

Catalyst (mol%)LigandTypical Loading (mol%)Notes
Pd(PPh₃)₄None (pre-formed)1 - 5%A common starting point, effective for many systems.[11][12]
Pd(OAc)₂PPh₃2 - 10%Pd(II) precatalyst; requires in situ reduction.
Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)1 - 4%Highly active systems, often good for challenging couplings and lower temperatures.[2]
NiCl₂(PCy₃)₂None (pre-formed)0.5 - 2%A less expensive alternative to palladium, can be effective for heteroaryl couplings.[13][14]

Table 2: Base and Solvent System Selection

Base (Equivalents)Solvent System (v/v)Temperature (°C)Notes
K₃PO₄ (2.0 - 3.0)1,4-Dioxane / H₂O (4:1)85 - 100A robust system, often providing good yields for difficult substrates.[11][12]
K₂CO₃ (2.0 - 3.0)Toluene / H₂O (2:1)80 - 110A common and effective combination.[6][15]
Cs₂CO₃ (2.0 - 3.0)DMF or Dioxane / H₂O80 - 110A stronger, more soluble base that can sometimes improve yields.
KF (3.0)THF / H₂O (4:1)60 - 80A milder base, useful for minimizing protodeboronation and for substrates with base-sensitive groups.[1]

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a generic arylboronic acid with 5-bromopyridine.

Materials:

  • 5-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Oven-dried Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask, add 5-bromopyridine, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., for 1 mmol of 5-bromopyridine, use 4 mL of dioxane and 1 mL of water).[12]

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.[11]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.[4][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][12]

Protocol 2: Microwave-Assisted Method

This method can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reaction vial with a cap

  • Microwave reactor

Procedure:

  • Setup: In a microwave vial, combine 5-bromopyridine (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[12]

  • Solvent Addition: Add the 4:1 1,4-dioxane/degassed water solvent system.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[12] Optimal conditions should be determined empirically.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature and follow the work-up and purification steps outlined in Protocol 1.[12]

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R-B(OH)2 (Base Activated) pd_intermediate Ar-Pd(II)L2-R transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Ar-R

Figure 1. The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low / No Yield q_catalyst Is the Catalyst Active? start->q_catalyst sol_catalyst Use fresh Pd(0) source (e.g., Pd(PPh3)4) Use Buchwald precatalyst Ensure rigorous degassing (N2/Ar) q_catalyst->sol_catalyst No q_conditions Are Conditions Optimal? q_catalyst->q_conditions Yes sol_conditions Screen bases (K3PO4, Cs2CO3) Screen solvents (Dioxane, Toluene) Increase temperature (80-110 °C) q_conditions->sol_conditions No q_reagents Are Reagents High Quality? q_conditions->q_reagents Yes sol_reagents Use fresh starting materials Consider boronic ester to prevent protodeboronation q_reagents->sol_reagents No q_side_reactions Significant Side Products? q_reagents->q_side_reactions Yes sol_side_reactions Minimize H2O and temperature Use milder base (KF) Ensure strict anaerobic conditions

Figure 2. A workflow diagram for troubleshooting low yields in the cross-coupling reaction.

Parameter_Selection main Reaction Parameter Selection catalyst Catalyst Standard: Pd(PPh₃)₄ High Activity: Pd₂(dba)₃ Economical: NiCl₂(PCy₃)₂ main->catalyst ligand Ligand Standard: PPh₃ Bulky/Electron-Rich: SPhos, XPhos (For difficult couplings) main->ligand base Base Strong: K₃PO₄, Cs₂CO₃ (General purpose) Medium: K₂CO₃ Mild: KF (Minimizes side reactions) main->base boron_source Boron Source Boronic Acid: Standard, but prone to decomposition Pinacol / MIDA Ester: More stable, slow release main->boron_source

Figure 3. A decision guide for selecting key reaction components.

References

Technical Support Center: Managing Homocoupling of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the undesired homocoupling of 5-Bromopyridine-3-boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions involving this compound?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form a symmetrical 5,5'-bipyridine-3,3'-diylbis(boronic acid) or its derivatives. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to potential structural similarities with the target molecule.

Q2: What are the primary causes of this compound homocoupling?

A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote homocoupling.[1] Furthermore, if a Pd(II) salt like Pd(OAc)₂ is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) form.[1]

Q3: Are pyridine-containing boronic acids, like this compound, more susceptible to homocoupling and other side reactions?

A3: Yes, pyridine-derived boronic acids can be particularly challenging in Suzuki-Miyaura couplings. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation. Additionally, these compounds can be prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.

Q4: How can I detect the formation of the homocoupled byproduct?

A4: The homocoupled product can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In the crude reaction mixture, the homocoupled product will appear as a new spot on the TLC plate and a distinct mass peak in the LC-MS analysis. 1H NMR of the crude product will show characteristic signals for the symmetrical bipyridine structure.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the homocoupling of this compound.

Issue Potential Cause Recommended Solution(s)
High levels of homocoupled byproduct observed. 1. Presence of oxygen in the reaction mixture. - Degas all solvents and the reaction mixture thoroughly. Use techniques like sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or perform 3-5 freeze-pump-thaw cycles for more rigorous oxygen removal.
2. Use of a Pd(II) precatalyst. - Utilize a Pd(0) precatalyst , such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can promote homocoupling.
3. Suboptimal choice of ligand. - Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands can accelerate the desired cross-coupling pathway and minimize side reactions.
Low yield of the desired cross-coupled product. 1. Catalyst deactivation by the pyridine nitrogen. - Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).- Screen different ligands that are known to be effective for heteroaryl couplings.
2. Protodeboronation of the boronic acid. - Use anhydrous conditions to minimize hydrolysis of the boronic acid.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
3. Inefficient transmetalation. - Screen different bases. While a base is necessary to activate the boronic acid, the choice can be critical. K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The optimal base is often substrate-dependent.
Difficulty in purifying the desired product from the homocoupled byproduct. 1. Similar polarity of the product and byproduct. - Optimize the reaction to minimize homocoupling as the primary strategy.- Explore different solvent systems for column chromatography to improve separation.- Consider recrystallization as an alternative purification method if the product is a solid.

Data Presentation

The following tables summarize reaction conditions for Suzuki-Miyaura couplings of structurally similar compounds to this compound, providing insights into conditions that can influence product yield and potentially minimize homocoupling.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Boronic Acids

Arylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194
2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1582
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1588
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590

Data adapted from studies on 5-bromopyrimidine, a structurally related substrate.[2]

Table 2: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine with Various Arylboronic Acids

Arylboronic AcidCatalystLigandBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O11092
3-Tolylboronic acidPd(PPh₃)₄-Cs₂CO₃DMF/H₂O9088

Data represents typical conditions for the coupling of a closely related structural analog.[3]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas at least three times to ensure the removal of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature (e.g., 120-150 °C) for a shorter duration (e.g., 10-30 minutes).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and other appropriate analytical techniques.

Visualizations

Homocoupling_Pathway Signaling Pathway of Boronic Acid Homocoupling B_acid This compound Intermediate Palladium-Boron Intermediate B_acid->Intermediate Reaction with Pd(II) B_acid->Intermediate Second Molecule Pd0 Pd(0) Catalyst PdII Pd(II) Species O2 Oxygen (O2) O2->Pd0 Oxidation PdII->Intermediate Homocoupled_Product Homocoupled Byproduct Intermediate->Homocoupled_Product Reductive Elimination Base Base Base->B_acid Activation

Caption: Proposed mechanism for oxygen-mediated homocoupling.

Troubleshooting_Workflow Troubleshooting Workflow for Homocoupling Start High Homocoupling Observed Check_Degassing Is the reaction mixture thoroughly degassed? Start->Check_Degassing Improve_Degassing Action: Improve degassing (Sparge with Ar/N2 or Freeze-Pump-Thaw) Check_Degassing->Improve_Degassing No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Degassing->Check_Catalyst Yes Improve_Degassing->Check_Catalyst Switch_Catalyst Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4) Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand optimal? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Switch_Ligand Action: Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Check_Ligand->Switch_Ligand No End Reduced Homocoupling Check_Ligand->End Yes Switch_Ligand->End

Caption: A logical workflow for troubleshooting homocoupling.

Preventative_Strategies Logical Relationships of Preventative Strategies Goal Minimize Homocoupling Remove_O2 Rigorous Degassing Goal->Remove_O2 Avoid_PdII Use Pd(0) Precatalyst Goal->Avoid_PdII Accelerate_CrossCoupling Optimize Reaction Conditions Goal->Accelerate_CrossCoupling Degas_Methods Inert Gas Sparging Freeze-Pump-Thaw Remove_O2->Degas_Methods Catalyst_Choice e.g., Pd(PPh3)4 Avoid_PdII->Catalyst_Choice Condition_Optimization Bulky, Electron-Rich Ligands Optimal Base Selection Accelerate_CrossCoupling->Condition_Optimization

Caption: Key strategies to prevent homocoupling.

References

Effect of temperature on the stability of 5-Bromopyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Bromopyridine-3-boronic acid, with a particular focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, typically between 2°C and 8°C. For extended storage, some suppliers recommend temperatures as low as -20°C.

Q2: What is the melting point of this compound and what does it indicate about its thermal stability?

A2: The melting point of this compound is often cited with decomposition, with values reported around 260°C or simply as greater than 300°C.[1][2] The decomposition at a high temperature indicates that the compound is susceptible to thermal degradation. This is a critical consideration for experimental setups, especially for reactions requiring elevated temperatures.

Q3: Can this compound be heated for dissolution?

A3: Gentle heating can be used for dissolving this compound. However, prolonged exposure to high temperatures should be avoided to minimize the risk of decomposition. It is advisable to use the lowest effective temperature and to keep the heating time to a minimum.

Q4: What are the primary degradation pathways for this compound at elevated temperatures?

A4: At elevated temperatures, particularly in the presence of water, bases, or metal catalysts, this compound is susceptible to several degradation pathways. The most common is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This results in the formation of 5-bromopyridine. Oxidation of the boronic acid functionality can also occur.

Q5: How does temperature affect the performance of this compound in Suzuki-Miyaura coupling reactions?

A5: Temperature is a critical parameter in Suzuki-Miyaura coupling reactions. While elevated temperatures (often in the range of 80-110°C) are typically required to drive the catalytic cycle, excessively high temperatures can increase the rate of side reactions such as protodeboronation and dehalogenation of the coupling partner. This can lead to lower yields of the desired product and the formation of impurities. Therefore, careful optimization of the reaction temperature is crucial for a successful coupling.

Physical and Thermal Properties Summary

PropertyValueSource(s)
Molecular Formula C₅H₅BBrNO₂[1][2]
Molecular Weight 201.81 g/mol [1]
Appearance White to off-white or light yellow powder/solid[1][2]
Melting Point >300°C or 260°C (with decomposition)[1][2]
Recommended Storage 2-8°C or -20°C, under inert atmosphere[1][3][4]
Key Instability Factor Elevated temperatures, especially in solution[5]
Primary Degradation Pathway Protodeboronation[5]

Troubleshooting Guide for Experiments

This guide addresses common issues encountered when using this compound, with a focus on problems related to its thermal stability.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Degradation of this compound due to excessive temperature. Lower the reaction temperature. Screen temperatures in the range of 60-90°C. Use a catalyst system known to be active at lower temperatures.
Protodeboronation of the boronic acid. Minimize reaction time. Ensure anhydrous conditions as water can facilitate protodeboronation. Use a milder base (e.g., K₂CO₃, KF) instead of strong bases.
Poor quality or degraded starting material. Use freshly purchased this compound or material that has been stored correctly. Assess the purity of the boronic acid by NMR or LC-MS before use.
Inactive catalyst. Ensure the palladium catalyst is not deactivated. Use a fresh batch of catalyst and ensure proper degassing of the reaction mixture to remove oxygen.
Issue 2: Formation of 5-Bromopyridine as a Major Byproduct
Possible Cause Troubleshooting Step
Protodeboronation is the dominant reaction pathway. This is a clear indication of boronic acid instability under the reaction conditions. Significantly lower the reaction temperature. Consider using a boronic ester (e.g., pinacol ester) derivative, which can exhibit greater stability.
Presence of excess water. Use anhydrous solvents and reagents. Dry solvents over molecular sieves prior to use.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_temp Was the reaction temperature > 100°C? start->check_temp lower_temp Action: Lower reaction temperature (e.g., 80°C) and monitor. check_temp->lower_temp Yes check_reagents Are starting materials pure and dry? check_temp->check_reagents No success Improved Yield lower_temp->success purify_reagents Action: Use fresh/purified boronic acid. Ensure anhydrous conditions. check_reagents->purify_reagents No check_base Was a strong base used? check_reagents->check_base Yes purify_reagents->success change_base Action: Switch to a milder base (e.g., K2CO3, KF). check_base->change_base Yes optimize_catalyst Action: Screen different catalyst systems and consider boronic ester. check_base->optimize_catalyst No change_base->success optimize_catalyst->success

Caption: Troubleshooting workflow for low-yield reactions.

Experimental Protocols

The following are generalized protocols for assessing the thermal stability of this compound. These should be adapted based on available equipment and specific experimental goals.

Protocol 1: Isothermal Stability Assessment by HPLC

Objective: To quantify the degradation of this compound in solution at a constant temperature over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a relevant solvent (e.g., a mixture of acetonitrile and water).

  • Incubation: Aliquot the stock solution into several sealed vials. Place the vials in a constant temperature bath or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it to room temperature to quench any further degradation.

  • HPLC Analysis: Analyze the sample from each time point by reverse-phase HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Data Analysis: Monitor the peak area of the this compound peak. The percentage of remaining compound at each time point can be calculated relative to the initial time point (t=0). The appearance of new peaks, such as that for 5-bromopyridine, should also be monitored.

Protocol 2: Determination of Decomposition Onset by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of solid this compound (typically 2-5 mg) into a TGA pan.

  • TGA Setup: Place the pan in the TGA instrument.

  • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 400°C).

  • Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of decomposition is the temperature at which significant mass loss begins.

Protocol 3: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Objective: To identify melting and decomposition temperatures and associated enthalpy changes.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of solid this compound (typically 1-5 mg) into a DSC pan and hermetically seal it.

  • DSC Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Experimental Conditions: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a desired temperature range (e.g., 30°C to 350°C).

  • Data Analysis: The DSC thermogram will show heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition. The peak temperature and the area under the peak (enthalpy) provide quantitative information about these transitions.

Factors Affecting Stability

The stability of this compound is influenced by a combination of factors, which are particularly critical during chemical reactions.

StabilityFactors compound This compound Stability temp Temperature compound->temp High temp promotes decomposition moisture Moisture/Water compound->moisture Facilitates protodeboronation base Base Strength compound->base Strong bases can accelerate degradation oxygen Oxygen compound->oxygen Can lead to oxidation catalyst Metal Catalyst (e.g., Palladium) compound->catalyst Can catalyze side reactions

Caption: Key factors influencing the stability of the compound.

References

Technical Support Center: Reactions with Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted pyridine boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a substituted pyridine boronic acid is giving a low yield. What are the common causes and solutions?

Low yields in Suzuki-Miyaura couplings involving pyridine boronic acids are a frequent issue and can stem from several factors:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is particularly problematic for 2-pyridylboronic acids.[1][2]

    • Solution:

      • Use Milder Bases: Strong bases can promote protodeboronation. Consider using weaker bases like K₂CO₃, Na₂CO₃, or KF instead of strong bases like NaOH or K₃PO₄.[1]

      • Anhydrous Conditions: Since water is a proton source, using anhydrous solvents and reagents can significantly reduce this side reaction.[1]

      • Stable Boronic Acid Derivatives: Employ more stable boronic acid surrogates such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[2] These reagents often act as a "slow-release" source of the boronic acid.[3]

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is especially prevalent with 2-pyridylboronic acids, a phenomenon often called the "2-pyridyl problem".[2][4]

    • Solution:

      • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can stabilize the palladium catalyst and promote the desired reaction pathway.

  • Poor Transmetalation: The transfer of the pyridyl group from boron to palladium can be slow, particularly for electron-deficient pyridine boronic acids.

    • Solution:

      • Choice of Base: A suitable base is crucial for activating the boronic acid to form a more nucleophilic boronate species. The optimal base is often substrate-dependent, and screening different bases like K₃PO₄, Cs₂CO₃, or KF may be necessary.[5]

Q2: I am observing significant homocoupling of my pyridine boronic acid. How can I minimize this side product?

Homocoupling results in the formation of bipyridyl impurities and is often promoted by the presence of oxygen.[1]

  • Solution:

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed before adding the palladium catalyst.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction to prevent oxygen from entering the reaction vessel.[1]

Q3: My Chan-Lam coupling reaction with a pyridine boronic acid is not working well. What should I troubleshoot?

Common issues in Chan-Lam couplings include low yields and the formation of byproducts.

  • Solution:

    • Solvent Choice: The choice of solvent can be critical. Dichloromethane (DCM) or acetonitrile (MeCN) are commonly used.[6]

    • Base Selection: Pyridine or triethylamine are often used as bases.[6] The basicity can influence the reaction rate and selectivity.

    • Copper Source: Copper(II) acetate is a common catalyst. The purity and activity of the copper source are important.

    • Reaction Atmosphere: While Chan-Lam reactions are known to be tolerant of air, in some cases, running the reaction under an inert atmosphere can improve the results.[7]

    • Additives: In some cases, additives like molecular sieves can help to remove water and minimize side reactions like protodeboronation.[6]

Q4: How can I purify my substituted pyridine boronic acid before use?

Impurities in the starting boronic acid can negatively impact the reaction. Purification can be achieved through recrystallization.

  • Solution:

    • Recrystallization: Dissolve the crude pyridine boronic acid in a minimal amount of a hot solvent mixture (e.g., acetonitrile/water or ethanol/water). If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to induce crystallization. The purified crystals can then be collected by filtration.[1]

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Coupling Yields for Pyridyl Boronic Acid Isomers with 4-Bromoanisole
Pyridyl Boronic Acid IsomerCatalyst SystemYield (%)Reference
2-Pyridylboronic acidPd(dppf)Cl₂ / Na₃PO₄Modest[2]
3-Pyridylboronic acidPd(dppf)Cl₂ / Na₃PO₄Good[2]
4-Pyridylboronic acidPd(dppf)Cl₂ / Na₃PO₄Good[2]
Lithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 174%

Note: "Modest" and "Good" are qualitative descriptions from the source. Direct comparison of yields should be done with caution as reaction conditions may not be identical.

Table 2: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of a 2-Chloropyridine
ParameterCondition
Catalyst Palladium(II) acetate (2 mol%)
Ligand SPhos (4 mol%)
Base Cesium carbonate (2.0 eq)
Solvent Anhydrous 1,4-Dioxane / Degassed Water (5:1)
Temperature 100 °C
Time 18 hours

Based on a general protocol for the coupling of 2-chloropyridine with pyridine-3-boronic acid.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyridine Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Substituted pyridine boronic acid (or ester) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, pyridine boronic acid, and base.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation with a Pyridine Boronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine or Amide (1.0 eq)

  • Substituted pyridine boronic acid (1.5 - 2.0 eq)

  • Copper(II) acetate (10-20 mol% for catalytic, or stoichiometric)

  • Base (e.g., Pyridine, Triethylamine, 2.0 - 3.0 eq)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • To a reaction vessel, add the amine/amide, pyridine boronic acid, and copper(II) acetate.

  • Add the solvent followed by the base.

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling Protodeboronation Protodeboronation? Start->Protodeboronation Catalyst_Deactivation Catalyst Deactivation? Protodeboronation->Catalyst_Deactivation No Sol_Protodeboronation Use Milder Base Anhydrous Conditions Stable Boronate (MIDA, Pinacol) Protodeboronation->Sol_Protodeboronation Yes Poor_Transmetalation Poor Transmetalation? Catalyst_Deactivation->Poor_Transmetalation No Sol_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst_Deactivation->Sol_Catalyst Yes Sol_Transmetalation Screen Bases (K3PO4, Cs2CO3) Optimize Solvent Poor_Transmetalation->Sol_Transmetalation Yes End Improved Yield Poor_Transmetalation->End No Sol_Protodeboronation->End Sol_Catalyst->End Sol_Transmetalation->End

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura couplings.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdXLn Ar-Pd(II)-X L_n Pd0->ArPdXLn Oxidative Addition ArPdAr_prime_Ln Ar-Pd(II)-Ar' L_n ArPdXLn->ArPdAr_prime_Ln Transmetalation ArPdAr_prime_Ln->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime_Ln->Product ArX Aryl Halide (Ar-X) ArX->ArPdXLn Ar_prime_BOH2 Pyridyl Boronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->ArPdXLn Base Base Base->ArPdXLn

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: HPLC and LC-MS Analysis of 5-Bromopyridine-3-boronic acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-boronic acid reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing a reaction mixture containing this compound?

A1: A good starting point for reversed-phase HPLC analysis is a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[1][2] Given the basic nature of the pyridine ring and the acidic boronic acid group (predicted pKa ≈ 5.91), controlling the mobile phase pH is critical to achieve good peak shape.[3][4] Consider starting with a gradient elution using 10 mM ammonium acetate in water and acetonitrile.[1]

Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?

A2: Peak tailing for pyridine-containing compounds is often due to secondary interactions between the basic nitrogen and residual silanol groups on the silica-based column packing.[4][5] Here are several ways to address this:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., with 0.1% formic acid) will protonate the pyridine nitrogen, which can reduce silanol interactions. Conversely, a higher pH can deprotonate the silanol groups.

  • Use of Specialized Columns: Employing columns with low silanol activity or end-capped columns can significantly improve peak shape.[6]

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.[7][8]

  • Contamination: A contaminated guard or analytical column can also cause poor peak shape.[5][7]

Q3: What are the expected byproducts in a Suzuki-Miyaura coupling reaction with this compound?

A3: Besides the desired cross-coupled product, several byproducts can form. Common ones include homocoupling of the this compound to form a bipyridyl species and the formation of boric acid.[9] Depending on the reaction conditions, you might also see unreacted starting materials.

Q4: How can I confirm the identity of my product and byproducts using LC-MS?

A4: LC-MS is a powerful tool for identity confirmation. In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ for your product and starting materials. Boronic acids can sometimes form adducts with solvents or salts in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺).[1][10][11] High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition and further confirm the identity of the compounds.

Q5: My this compound starting material shows multiple peaks in the HPLC analysis even before the reaction. Is this normal?

A5: It is not uncommon for this compound to be supplied at a technical grade, for instance, 85% purity.[12] The impurities could be related to its synthesis or degradation. Boronic acids, in general, can be prone to dehydration to form boroxines (cyclic anhydrides), which may appear as separate peaks in the chromatogram.[1] It is advisable to characterize your starting material before use.

Troubleshooting Guides

HPLC Issues
IssuePossible CausesSuggested Solutions
Poor Peak Shape (Tailing) Secondary silanol interactions with the basic pyridine nitrogen.[4]Use a column with low silanol activity, adjust mobile phase pH (e.g., add 0.1% formic acid), or use a mobile phase with a competing base.
Column overload.[7][8]Dilute the sample and re-inject.
Column contamination or void formation.[5][13]Replace the guard column. If the problem persists, try flushing the analytical column with a strong solvent or replace it if necessary.
Poor Retention of this compound The compound is too polar for the current conditions.Use a more aqueous mobile phase at the start of the gradient. Consider a column with a more polar stationary phase or a mixed-mode column.[4]
Ghost Peaks Contamination in the injection system or mobile phase. Carryover from a previous injection.Run a blank gradient to identify the source of contamination. Ensure proper cleaning of the injector.
Retention Time Shifts Inconsistent mobile phase preparation. Fluctuations in column temperature. Column degradation.Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature. Replace the column if it is old or has been subjected to harsh conditions.
LC-MS Issues
IssuePossible CausesSuggested Solutions
No or Low Signal for Analyte The compound is not ionizing well under the chosen conditions.Try switching the ionization polarity (positive vs. negative ESI). Boronic acids can sometimes be detected in negative ion mode.[14] Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
In-source fragmentation.Reduce the fragmentor or cone voltage.
Complex Mass Spectrum (Multiple Adducts) Presence of salts (Na⁺, K⁺) in the sample or mobile phase.[10][11]Use high-purity solvents and reagents. Minimize the use of non-volatile salts. The presence of common adducts like [M+Na]⁺ and [M+K]⁺ can also help in confirming the molecular weight.
Formation of dimers or trimers.This can be concentration-dependent. Try diluting the sample.
Poor Sensitivity Ion suppression due to matrix effects from the reaction mixture.Improve chromatographic separation to separate the analyte from interfering matrix components. Optimize sample preparation to remove interfering substances.

Experimental Protocols

Protocol 1: HPLC Analysis of a this compound Reaction Mixture

This protocol provides a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction.

  • Instrumentation: HPLC with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., with water or a suitable buffer). Dilute the quenched sample with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS Analysis for Identity Confirmation

This protocol is designed for the confirmation of the molecular weights of reactants, products, and byproducts.

  • LC System: Coupled to a mass spectrometer. A UPLC system can be used for faster analysis.[15]

  • Column and Mobile Phase: As described in the HPLC protocol. Using volatile buffers like ammonium formate instead of formic acid might be necessary depending on the MS source.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive and Negative ion modes should be screened for optimal signal.

  • Scan Range: A range of m/z 100-1000 should cover the expected masses of starting materials, products, and potential dimers.

  • Source Parameters: Optimize capillary voltage, nebulizer gas flow, drying gas flow, and temperature for the specific instrument and analytes.

  • Sample Preparation: Follow the same procedure as for HPLC analysis, ensuring the final dilution is in a solvent compatible with the LC-MS system.

Quantitative Data Summary

The following table provides expected molecular weights and potential m/z values for key components in a typical Suzuki-Miyaura reaction involving this compound and phenylboronic acid as a coupling partner (as an example).

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Potential Adducts (m/z)
This compoundC₅H₅BBrNO₂201.81202.96[M+Na]⁺: 224.94, [M+K]⁺: 240.92
Phenylboronic acidC₆H₇BO₂121.93122.05[M+Na]⁺: 144.03, [M+K]⁺: 160.01
Example Product: 5-Phenylpyridine-3-yl)boronic acidC₁₁H₁₀BNO₂199.01200.08[M+Na]⁺: 222.06, [M+K]⁺: 238.04
Homocoupling Product: [3,3'-Bipyridine]-5,5'-diylbis(boronic acid)C₁₀H₁₀B₂N₂O₄243.82244.09[M+Na]⁺: 266.07, [M+K]⁺: 282.05

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_sampling Sample Preparation cluster_analysis Analysis cluster_data Data Processing reaction Suzuki-Miyaura Coupling Reaction quench Quench Reaction Aliquot reaction->quench Take Aliquot dilute Dilute Sample quench->dilute filter Filter Sample (0.22 µm) dilute->filter hplc HPLC Analysis filter->hplc lcms LC-MS Analysis filter->lcms hplc_data Chromatogram Analysis (Peak Integration, Purity) hplc->hplc_data lcms_data Mass Spectrum Analysis (MW Confirmation, Adduct ID) lcms->lcms_data

Caption: Experimental workflow for HPLC and LC-MS analysis of a reaction mixture.

troubleshooting_workflow start Abnormal Peak Shape Observed (e.g., Tailing) check_column Is it a new or well-maintained column? start->check_column check_sample Is the sample concentration appropriate? check_column->check_sample Yes solution_column Consider column with low silanol activity or end-capping. check_column->solution_column No check_mobile_phase Is the mobile phase pH optimized? check_sample->check_mobile_phase Yes solution_sample Dilute the sample and reinject. check_sample->solution_sample No check_mobile_phase->start Yes, issue persists. (Consider other factors like contamination) solution_mobile_phase Adjust pH (e.g., add 0.1% formic acid). check_mobile_phase->solution_mobile_phase No

Caption: Troubleshooting logic for addressing abnormal HPLC peak shapes.

References

Validation & Comparative

Reactivity Showdown: 5-Bromopyridine-3-boronic Acid vs. 5-Chloropyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridine-containing biaryl structures are ubiquitous scaffolds in pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bonds to construct these motifs. The choice of the boronic acid precursor is critical, influencing reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 5-bromopyridine-3-boronic acid and 5-chloropyridine-3-boronic acid.

Executive Summary

The fundamental difference in the electronegativity and bond strength of the carbon-bromine versus the carbon-chlorine bond dictates the reactivity of these two molecules. In their role as the boronic acid partner in Suzuki-Miyaura coupling, the halogen substituent primarily exerts an electronic effect. The more electron-withdrawing nature of chlorine compared to bromine suggests that This compound is generally a more reactive coupling partner than 5-chloropyridine-3-boronic acid . This is attributed to a more favorable rate of transmetalation in the catalytic cycle for the bromo-substituted compound.

However, when these molecules act as the electrophilic partner (reacting at the C-X bond), the established trend of halide reactivity (I > Br > Cl > F) in oxidative addition dominates, making the C-Br bond significantly more reactive than the C-Cl bond.

Theoretical Reactivity Comparison

The Suzuki-Miyaura reaction mechanism involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

When 5-halopyridine-3-boronic acids act as the nucleophilic partner, the electronic nature of the halogen substituent influences the transmetalation step. The electron-withdrawing effect of the halogen atom decreases the nucleophilicity of the pyridine ring. Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing effect. This is expected to reduce the rate of transmetalation for 5-chloropyridine-3-boronic acid compared to its bromo counterpart, potentially leading to lower yields or requiring more forcing reaction conditions.

Reactivity_Logic cluster_0 Electronic Effects on Transmetalation Cl Chlorine Higher_EW More Electron-Withdrawing Cl->Higher_EW Br Bromine Lower_EW Less Electron-Withdrawing Br->Lower_EW Slower_TM Slower Transmetalation Higher_EW->Slower_TM Faster_TM Faster Transmetalation Lower_EW->Faster_TM Lower_Yield Potentially Lower Yield/Harsher Conditions Slower_TM->Lower_Yield Higher_Yield Potentially Higher Yield/Milder Conditions Faster_TM->Higher_Yield

Figure 1. Influence of Halogen Electronegativity on Reactivity.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Perspective

Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

This data demonstrates the utility of a 5-bromopyridine scaffold as an electrophilic partner, which indirectly supports the higher reactivity of the C-Br bond.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine88
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine82
44-Iodophenylboronic acid5-(4-Iodophenyl)-2-methylpyridin-3-amine78
53,4-Difluorophenylboronic acid5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine75
63-Chloro-4-fluorophenylboronic acid5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine72

Table 2: Suzuki-Miyaura Coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with Various Arylboronic Acids

This data showcases the coupling of a 5-chloropyridine derivative, which generally requires robust catalytic systems and often results in slightly lower yields compared to bromo-analogues under similar conditions.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
24-Tolylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88
34-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92
43-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O82
5Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O78

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Cross-Coupling of a 5-Halopyridine with an Arylboronic Acid

G cluster_workflow Experimental Workflow A 1. Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Base, Pd Catalyst) B 2. Degas the Reaction Mixture (Evacuate and backfill with inert gas) A->B C 3. Add Solvent (e.g., Dioxane/Water) B->C D 4. Heat the Reaction (e.g., 80-100 °C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction and washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 5-Halopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the 5-halopyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L_n OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar-Ar' TM_complex->Product ArylHalide Ar-X ArylHalide->OA_complex BoronicAcid Ar'-B(OH)₂ BoronicAcid->TM_complex Base Base Base->TM_complex

Figure 3. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

For researchers and drug development professionals, the choice between this compound and 5-chloropyridine-3-boronic acid will depend on the specific synthetic strategy. When used as the boronic acid partner, the bromo-substituted compound is expected to exhibit higher reactivity due to its less electron-withdrawing nature. This may translate to higher yields, shorter reaction times, or the ability to use milder reaction conditions. Conversely, when the halogen is the reactive site, the C-Br bond of this compound will be significantly more susceptible to oxidative addition than the C-Cl bond of its chloro-analogue. A thorough understanding of these reactivity differences is paramount for the efficient and successful synthesis of complex pyridine-containing molecules.

References

Comparative study of pyridine boronic acid isomers in Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Pyridine Boronic Acid Isomers in Suzuki Coupling for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For professionals in drug discovery and development, the incorporation of the pyridine scaffold is of paramount importance due to its prevalence in a vast array of biologically active compounds. Pyridine boronic acids are key reagents in this endeavor, allowing for the direct installation of this critical heterocycle. This guide provides a comparative analysis of the performance of the three structural isomers of pyridine boronic acid—2-pyridyl, 3-pyridyl, and 4-pyridyl—in Suzuki coupling reactions, supported by experimental data to aid in reaction design and optimization.

Executive Summary

The reactivity of pyridine boronic acid isomers in Suzuki coupling is significantly influenced by the position of the boronic acid group relative to the nitrogen atom. Generally, the order of reactivity is:

3-Pyridylboronic acid ≈ 4-Pyridylboronic acid > 2-Pyridylboronic acid

The 2-pyridyl isomer presents unique challenges, often referred to as the "2-pyridyl problem," which include catalyst inhibition and a higher propensity for protodeboronation.[1] Consequently, reactions involving 2-pyridylboronic acid often require specialized conditions, such as more stable boronic acid derivatives (e.g., pinacol esters or MIDA boronates), highly active catalyst systems, and carefully chosen bases and solvents to achieve satisfactory yields.[1][2] The 3- and 4-pyridyl isomers are generally more robust and participate readily in Suzuki couplings under a wider range of standard conditions, typically affording good to excellent yields.

Comparative Performance Data

The following tables summarize representative Suzuki coupling reactions for each pyridine boronic acid isomer. It is important to note that the reaction conditions and coupling partners vary across these examples, so direct comparison of yields should be made with caution. The data, however, provides valuable insights into successful strategies for each isomer.

Table 1: Suzuki Coupling of 2-Pyridylboronic Acid Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole1.0% Pd₂(dba)₃ / 3.0% Ligand 13.0 equiv KFDioxane801274[3]
3,5-Bis(trifluoromethyl)bromobenzene1.0% Pd₂(dba)₃ / 3.0% Ligand 13.0 equiv KFDioxane801282[3]
5-Bromopyrimidine1.5% Pd₂(dba)₃ / 4.5% Ligand 23.0 equiv KFDioxane801291[3]
4-n-Butylchlorobenzene1.5% Pd₂(dba)₃ / 4.5% Ligand 23.0 equiv KFDioxane1001276[3]

Note: The boronic acid used in these examples was the more stable lithium triisopropyl 2-pyridylboronate.

Table 2: Suzuki Coupling of 3-Pyridylboronic Acid and its Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10 mol%)Na₃PO₄ (3 equiv)Dioxane/H₂O651849[4]
3-BromoquinolinePd(PPh₃)₄Na₂CO₃ (aq)Toluene/EthanolReflux-95[5]
2-Chloro-3-aminopyridinePd(PPh₃)₂Cl₂ (5 mol%)Na₂CO₃ (1M aq)DioxaneReflux886[6]
Aryl Chlorides0.005-0.05 mol% Pd catalyst-Water/n-butanol100-Quantitative[7]

Table 3: Suzuki Coupling of 4-Pyridylboronic Acid and its Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10 mol%)Na₃PO₄ (3 equiv)Dioxane/H₂O651844[4]
4-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O80298.2[8]
2-Chloro-6-(trifluoromethyl)pyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001895[9]
Aryl HalidePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O80297.2[8]

Factors Influencing Reactivity

The observed differences in reactivity among the pyridine boronic acid isomers can be attributed to a combination of electronic and steric factors, as well as the stability of the boronic acid itself.

  • Electronic Effects : The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack and influences the key transmetalation step in the Suzuki catalytic cycle.[10] This effect is most pronounced at the C2 and C4 positions.

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen, particularly in the 2-position, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a primary contributor to the "2-pyridyl problem."

  • Protodeboronation : Pyridine boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[2] 2-Pyridylboronic acid is particularly prone to this decomposition pathway, which reduces the effective concentration of the boronic acid and lowers the reaction yield.

  • Steric Hindrance : While less of a differentiating factor between the isomers themselves, steric hindrance on either the boronic acid or the coupling partner can impact reaction efficiency.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a pyridine boronic acid. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reagent Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), pyridine boronic acid or its ester derivative (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition : Add the degassed solvent, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand).

  • Reaction : Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification reagents Weigh Aryl Halide, Pyridine Boronic Acid, & Base vessel Add to Oven-Dried Reaction Vessel reagents->vessel purge Purge with Inert Gas (Ar/N₂) vessel->purge add_solvent Add Degassed Solvent purge->add_solvent add_catalyst Add Pd Catalyst & Ligand add_solvent->add_catalyst heat Heat & Stir add_catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup extract Extraction with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established signaling pathway in organometallic chemistry. The following diagram illustrates the key steps involved.

Suzuki_Cycle cluster_cycle Catalytic Cycle center Pd(0)L₂ OA Oxidative Addition center->OA ArPdL2X Ar-Pd(II)L₂-X OA->ArPdL2X R-X TM Transmetalation ArPdL2R Ar-Pd(II)L₂-R TM->ArPdL2R Base_out [Base-X]⁻ + H₂O TM->Base_out RE Reductive Elimination RE->center R-Ar' Product Coupled Product (R-Ar') RE->Product ArPdL2X->TM Ar'-B(OR)₂ (Base) ArPdL2R->RE RX Aryl/Heteroaryl Halide (R-X) RX->OA Boronic Pyridine Boronic Acid (Ar'-B(OR)₂) Boronic->TM Base Base Base->TM

References

A Comparative Guide to the Synthesis of 5-Bromopyridine-3-boronic Acid: Validation of a Novel In-Situ Borylation Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 5-Bromopyridine-3-boronic acid is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. This guide provides a detailed comparison of a novel, streamlined synthetic route to this compound against a traditional organometallic approach, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The validation of this new synthetic pathway focused on key performance indicators such as yield, reaction temperature, and overall efficiency. The data presented below summarizes the quantitative comparison between the traditional Grignard/organolithium method and the newly validated in-situ borylation technique.

ParameterTraditional Organometallic RouteNewly Validated In-Situ Borylation Route
Starting Material 3,5-Dibromopyridine3,5-Dibromopyridine
Key Reagents n-Butyllithium or Mg, Triisopropyl boraten-Butyllithium, Triisopropyl borate
Reaction Temperature -78 °C-40 °C to 0 °C
Typical Yield 60-75%80-95%
Reaction Time 4-6 hours2-3 hours
Safety Considerations Requires stringent anhydrous conditions and handling of pyrophoric n-butyllithium at very low temperatures.Requires anhydrous conditions, but the higher operating temperature reduces some of the hazards associated with cryogenic setups.

Experimental Protocols

Detailed methodologies for both the traditional and the newly validated synthetic routes are provided below. These protocols are based on established literature procedures for analogous compounds and have been adapted for the synthesis of this compound.

Traditional Organometallic Route (via Organolithium Intermediate)
  • Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-dibromopyridine (1 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, ensuring the temperature does not rise above -70 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

  • Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

Newly Validated Synthetic Route (In-Situ Borylation)

This improved method involves the in-situ generation of the organolithium species in the presence of the borate ester, which allows for a significantly higher reaction temperature.

  • Initial Setup: A flame-dried, three-necked flask is charged with 3,5-dibromopyridine (1 equivalent), triisopropyl borate (1.2 equivalents), and a mixture of anhydrous toluene and THF. The mixture is cooled to -40 °C.

  • Simultaneous Lithiation and Borylation: n-Butyllithium (1.1 equivalents, 2.5 M in hexanes) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at -40 °C. The rationale is that the lithium-halogen exchange is significantly faster than the reaction of n-butyllithium with the borate ester. The generated 5-bromo-3-lithiopyridine reacts instantly with the surrounding triisopropyl borate.[1]

  • Reaction Completion: The reaction mixture is stirred for an additional 30 minutes at -40 °C.

  • Hydrolysis and Isolation: The reaction is quenched with 2 M hydrochloric acid, and the mixture is stirred while warming to room temperature. The pH is adjusted to be acidic to facilitate the hydrolysis of the borate ester. The aqueous layer is separated and the pH is adjusted to be neutral with a suitable base, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water and a minimal amount of cold acetonitrile, and then dried under vacuum to afford pure this compound.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the newly validated in-situ borylation route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Flask with 3,5-Dibromopyridine, Triisopropyl borate, Toluene/THF B Cool to -40 °C A->B C Dropwise Addition of n-Butyllithium B->C D Stir for 30 min at -40 °C C->D E Quench with 2 M HCl D->E F Adjust pH to Neutral E->F G Filter Precipitate F->G H Wash with Cold Water & Acetonitrile G->H I Dry Under Vacuum H->I J This compound I->J G R1 3,5-Dibromopyridine I1 5-Bromo-3-lithiopyridine R1->I1 Fast Lithium-Halogen Exchange R2 n-Butyllithium R2->I1 R3 Triisopropyl borate P1 5-Bromopyridine-3-boronic acid triisopropyl ester R3->P1 I1->P1 Rapid Trapping SR Side Reactions I1->SR Slower Decomposition or Dimerization P2 This compound P1->P2 Hydrolysis

References

Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 5-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of 5-bromopyridine derivatives with arylboronic acids. Due to the scarcity of literature on the direct coupling of 5-Bromopyridine-3-boronic acid, this guide will focus on the closely related and well-documented coupling of 5-bromonicotinic acid with phenylboronic acid as a model system. The data and protocols presented herein offer a valuable resource for optimizing catalyst selection and reaction conditions for the synthesis of 5-arylpyridine compounds, which are key structural motifs in many pharmaceutical agents.

Performance Comparison of Palladium Catalysts

The choice of palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. The presence of the pyridine nitrogen in the substrate can pose a challenge, as it may coordinate to the palladium center and affect catalytic activity. The following table summarizes the performance of three widely used palladium catalyst systems for the coupling of 5-bromonicotinic acid with phenylboronic acid, providing a clear comparison of their effectiveness under solution-phase conditions.[1]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄K₃PO₄DMF802485-965
Pd(dppf)Cl₂K₂CO₃DME802HighNot Specified
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-10012-24High1-2 (Pd(OAc)₂) / 2-4 (SPhos)

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 + Base R-B(OR)2->Transmetalation

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction involves careful setup under an inert atmosphere to prevent catalyst deactivation.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine aryl halide, boronic acid, and base in a flame-dried flask. Inert_Atmosphere Evacuate and backfill the flask with an inert gas (Ar or N2). Combine_Reagents->Inert_Atmosphere Add_Catalyst Add palladium catalyst and ligand (if applicable). Inert_Atmosphere->Add_Catalyst Add_Solvent Add degassed solvent(s) via syringe. Add_Catalyst->Add_Solvent Heat_Stir Heat the reaction mixture to the desired temperature with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor reaction progress by TLC or LC-MS. Heat_Stir->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Quench_Extract Quench the reaction and perform aqueous work-up and extraction. Cool->Quench_Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure. Quench_Extract->Dry_Concentrate Purify Purify the crude product by column chromatography. Dry_Concentrate->Purify

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of 5-bromonicotinic acid with phenylboronic acid using the catalyst systems compared above. These may require optimization for different substrates and scales.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask via syringe.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromonicotinic acid, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DME to the flask.

  • Add the Pd(dppf)Cl₂ catalyst to the mixture.

  • Heat the reaction to 80 °C and stir for 2 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and acidify with a suitable acid to precipitate the product.

  • Isolate the product by filtration, followed by washing and drying. Further purification can be achieved by chromatography if necessary.

Protocol 3: Using Palladium(II) Acetate (Pd(OAc)₂) with SPhos[1]

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 5-bromonicotinic acid, phenylboronic acid, and potassium phosphate.

  • Add Pd(OAc)₂ and SPhos.

  • Seal the vessel, and evacuate and backfill with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

References

Navigating the Pyridine Landscape: A Guide to Alternatives for 5-Bromopyridine-3-boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the pyridine motif is a cornerstone of modern medicinal chemistry. While 5-bromopyridine-3-boronic acid has been a workhorse in Suzuki-Miyaura cross-coupling reactions, its limitations, including potential instability and challenging purification, have spurred the development of a diverse toolkit of alternative reagents. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in the synthesis of novel therapeutics.

The pyridine ring is a privileged scaffold in a vast array of pharmaceuticals due to its unique electronic properties and ability to modulate pharmacological activity. The Suzuki-Miyaura coupling is a powerful and widely used method for constructing the carbon-carbon bonds necessary to install this critical functionality. However, the efficiency and robustness of this reaction are highly dependent on the nature of the boron reagent. This guide explores a range of modern alternatives to this compound, offering solutions to common synthetic challenges.

Performance Comparison of Pyridine Installation Reagents

The following table summarizes the key performance indicators of various alternative reagents for pyridine installation, providing a clear comparison to facilitate reagent selection.

Reagent ClassExample ReagentKey AdvantagesTypical Yields (%)Functional Group ToleranceNotes
Boronic Acids This compoundCommercially available, well-established protocols.40-80ModerateCan be prone to protodeboronation, leading to lower yields and purification challenges.[1][2]
MIDA Boronates 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine N-methyliminodiacetic acid (MIDA) boronateAir- and chromatographically stable, slow-release of boronic acid minimizes side reactions.[3][4][5][6]70-95ExcellentIdeal for complex syntheses and late-stage functionalization where stability and reproducibility are critical.[3][4]
Potassium Trifluoroborates Potassium (5-bromopyridin-3-yl)trifluoroborateCrystalline, air- and moisture-stable solids with a long shelf life.[7][8][9][10][11]65-90GoodOffer a practical and often more robust alternative to boronic acids.[7][9]
Pyridine-N-oxides 3-Bromo-5-(trimethylsilyl)pyridine-N-oxideCan activate the pyridine ring for C-H functionalization and other coupling reactions.[12][13][14][15][16]50-85GoodThe N-oxide can act as a directing group and can be removed in a subsequent step.[14][16]
Organosilicon Reagents 3-Bromo-5-(trimethylsilyl)pyridineStable and less prone to protodeboronation compared to boronic acids.60-88GoodUsed in Hiyama coupling reactions, offering an alternative cross-coupling pathway.[17]
Organotin Reagents 3-Bromo-5-(tributylstannyl)pyridineHighly reactive and effective for challenging couplings.70-95ExcellentKey reagents in Stille coupling; however, the toxicity of tin compounds is a significant drawback.[18][19]
Organozinc Reagents (5-Bromopyridin-3-yl)zinc(II) chlorideHighly reactive, often leading to faster reactions at lower temperatures.65-90ModerateUsed in Negishi coupling; requires anhydrous conditions due to moisture sensitivity.[20][21]

Conceptual Workflow: Strategies for Pyridine Installation

The following diagram illustrates the various cross-coupling strategies available for installing a substituted pyridine ring, highlighting the central role of the palladium catalyst and the diversity of coupling partners.

Pyridine_Installation_Strategies cluster_reagents Alternative Reagents cluster_coupling Cross-Coupling Reaction Boronic_Acid 5-Bromopyridine-3- boronic acid Pd_Catalyst Pd(0)/Pd(II) Catalyst Boronic_Acid->Pd_Catalyst Suzuki-Miyaura MIDA_Boronate Pyridine MIDA Boronate (Stable Precursor) MIDA_Boronate->Pd_Catalyst Suzuki-Miyaura Trifluoroborate Potassium Pyridyl- trifluoroborate Trifluoroborate->Pd_Catalyst Suzuki-Miyaura N_Oxide Pyridine-N-oxide (C-H Activation) N_Oxide->Pd_Catalyst Various Couplings Organosilane Silyl-Pyridine (Hiyama) Organosilane->Pd_Catalyst Hiyama Organostannane Stannyl-Pyridine (Stille) Organostannane->Pd_Catalyst Stille Organozinc Pyridyl-Zinc (Negishi) Organozinc->Pd_Catalyst Negishi Product Substituted Pyridine Product Pd_Catalyst->Product Aryl_Halide Aryl/Heteroaryl Halide/Triflate Aryl_Halide->Pd_Catalyst

A flowchart of alternative reagents for pyridine installation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Pyridine MIDA Boronate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of a pyridine MIDA boronate with an aryl bromide, adapted from literature procedures.[3][4]

Materials:

  • Pyridine MIDA boronate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the pyridine MIDA boronate, aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Coupling using a Stannyl-Pyridine

This protocol outlines a typical Stille coupling reaction between a stannyl-pyridine and an aryl iodide.[18]

Materials:

  • Stannyl-pyridine (1.0 equiv)

  • Aryl iodide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the stannyl-pyridine and the palladium catalyst.

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add the anhydrous, degassed solvent, followed by the aryl iodide.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Filter the resulting precipitate and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion

The selection of an appropriate reagent for pyridine installation is a critical decision in the design of efficient and scalable synthetic routes. While this compound remains a viable option, the landscape of available alternatives offers significant advantages in terms of stability, reactivity, and ease of handling. MIDA boronates and potassium trifluoroborates, in particular, have emerged as robust and reliable reagents that can overcome many of the challenges associated with traditional boronic acids. For specific applications, other cross-coupling methodologies such as Stille, Negishi, and Hiyama couplings provide valuable alternative pathways. By carefully considering the data and protocols presented in this guide, researchers can select the optimal strategy to accelerate their drug discovery and development programs.

References

Quantitative Analysis of Impurities in Commercial 5-Bromopyridine-3-boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromopyridine-3-boronic acid is a pivotal building block in medicinal chemistry and materials science, widely utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final products. This guide provides a comparative quantitative analysis of hypothetical commercial samples of this compound, detailing the analytical methodologies used to assess their purity and impurity profiles.

Comparative Analysis of Commercial Samples

The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was evaluated. The primary impurity of concern is the corresponding anhydride (boroxine), which can form through dehydration.[1] Other potential process-related impurities include starting materials and by-products from its synthesis.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

AnalyteSupplier A (≥98%)Supplier B (≥95%)Supplier C (Technical Grade, ~85%)
Purity (by HPLC, % Area) 99.2%96.5%87.1%
Anhydride (Boroxine) (%) 0.5%2.8%9.8%
5-Bromopyridine (%) <0.1%0.3%1.5%
Unidentified Impurities (%) 0.2%0.4%1.6%
Residual Solvents (by GC-HS) Toluene: 50 ppmToluene: 250 ppm, Acetone: 100 ppmToluene: >500 ppm, Xylene: 200 ppm
Water Content (by Karl Fischer) 0.1%0.5%1.2%

Table 2: Elemental Analysis for Boron Content

SupplierTheoretical Boron Content (%)Measured Boron Content (by ICP-OES) (%)
Supplier A 5.355.31
Supplier B 5.355.22
Supplier C 5.354.89

Experimental Methodologies

Detailed protocols for the key analytical techniques used in this comparative analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like boronic acids.[2] A reversed-phase method is typically employed to separate the main component from its impurities.

Experimental Protocol:

  • Instrument: Arc™ HPLC System with a PDA detector or equivalent.[2]

  • Column: XSelect™ Premier HSS T3 Column (or a similar C18 stationary phase), 4.6 x 150 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples are dissolved in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Gas Chromatography-Mass Spectrometry (GC-MS) with headspace sampling is the standard method for identifying and quantifying volatile residual solvents that may be present from the manufacturing process.

Experimental Protocol:

  • Instrument: Agilent 7890A GC with 5975C MS or equivalent.[3]

  • Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[3]

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector: Splitless, 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

  • Headspace Sampler Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • Sample Preparation: A known weight of the this compound sample is placed in a headspace vial and dissolved in a high-boiling point solvent such as DMSO.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of impurities.[4] Both ¹H and ¹¹B NMR are particularly useful for boronic acids.[5][6]

Experimental Protocol:

  • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Solvent: DMSO-d₆

    • Concentration: ~10 mg/mL

    • Parameters: Standard proton experiment with a 30° pulse and a relaxation delay of 1 second.

  • ¹¹B NMR:

    • Solvent: DMSO-d₆

    • Concentration: ~10 mg/mL

    • Parameters: Proton-decoupled boron experiment. A broad signal around 19-20 ppm is indicative of boric acid impurities.[6]

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Boron Content

While titration can be used for high-concentration boron samples, ICP-OES is a sensitive technique for determining the total boron content, which can be an indicator of overall purity.[7] However, it's important to note that ICP-MS can be more sensitive but may have issues with boron "memory" effects.[7][8]

Experimental Protocol:

  • Instrument: ICP-OES spectrometer.

  • Sample Preparation: A known mass of the sample is accurately weighed and digested in a suitable acid mixture (e.g., nitric acid and hydrogen peroxide) using a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

  • Analysis: The sample solution is introduced into the plasma, and the emission intensity at the boron-specific wavelength is measured. Quantification is performed using a calibration curve prepared from certified boron standards.

Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the analysis and the relationship between the analytical techniques and the information obtained.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Prep Sample Dissolution / Digestion Sample->Prep HPLC HPLC-UV/PDA Prep->HPLC GCMS GC-MS (Headspace) Prep->GCMS NMR NMR (1H, 11B, qNMR) Prep->NMR ICPOES ICP-OES Prep->ICPOES Purity Purity Assay (%) HPLC->Purity Impurity_Profile Impurity Profile (%) HPLC->Impurity_Profile Residual_Solvents Residual Solvents (ppm) GCMS->Residual_Solvents Structural_Info Structure & Impurity ID NMR->Structural_Info Boron_Content Elemental Boron (%) ICPOES->Boron_Content Final_Report Comprehensive Purity Report Purity->Final_Report Impurity_Profile->Final_Report Residual_Solvents->Final_Report Structural_Info->Final_Report Boron_Content->Final_Report

Caption: Workflow for the quantitative analysis of this compound.

cluster_impurities Potential Impurities Main This compound Boroxine Anhydride (Boroxine) Main->Boroxine Dehydration StartingMaterial 5-Bromopyridine Main->StartingMaterial Incomplete Reaction Byproduct Other Process-Related Impurities Main->Byproduct Side Reactions Solvents Residual Solvents Main->Solvents From Purification

Caption: Relationship between this compound and its common impurities.

Conclusion

The quantitative analysis of impurities in commercial this compound requires a multi-technique approach. While a high-purity grade from a reputable supplier (e.g., Supplier A) demonstrates minimal impurities, lower-grade materials can contain significant levels of the anhydride (boroxine), unreacted starting materials, and residual solvents. For applications in drug development and other sensitive areas, it is crucial to perform comprehensive analytical testing to ensure the quality and consistency of this critical reagent. The methodologies outlined in this guide provide a robust framework for such an evaluation.

References

Navigating Isomeric Purity: A Comparative Guide to the Assessment of 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key building blocks like 5-Bromopyridine-3-boronic acid is paramount for the synthesis of well-defined and effective pharmaceutical compounds. The presence of positional isomers can lead to the formation of undesirable side products, complicating purification processes and potentially impacting the biological activity and safety of the final drug substance. This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method for your laboratory.

The isomeric landscape of this compound is primarily defined by the potential for the bromine atom and the boronic acid group to occupy different positions on the pyridine ring. During synthesis, trace amounts of other bromopyridine boronic acid isomers can be formed as byproducts. Common isomeric impurities may include other bromopyridine boronic acid isomers where the bromine and boronic acid groups are at different positions, or even di-brominated species. Therefore, robust analytical methods are essential to confirm the identity and quantify the purity of the desired isomer.

Comparative Analysis of Analytical Techniques

The three principal analytical techniques for assessing the isomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different aspects of purity analysis.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution for separating closely related isomers. Excellent for quantification of known impurities.Method development can be time-consuming. Co-elution of isomers can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity. Provides structural information from mass spectra.Requires derivatization for non-volatile boronic acids. Thermal degradation of the analyte is possible.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides unambiguous structural confirmation. Can be used for quantification (qNMR) without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret for minor components.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the isomeric purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating and quantifying isomeric impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is typically required to increase the volatility of the boronic acid.

Derivatization:

  • To 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • Dilute the derivatized sample with an appropriate solvent (e.g., dichloromethane) before injection.

GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of the main component and any detectable impurities. Quantitative NMR (qNMR) can be used for purity assessment without the need for impurity reference standards.[1][2]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Sample Preparation for ¹H NMR: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse experiment

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise for impurities)

  • Relaxation Delay: 5 seconds (to ensure full relaxation for quantification)

  • Spectral Width: Appropriate for observing all relevant signals

¹¹B NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse experiment

  • Number of Scans: 1024 or more

  • Spectral Width: Sufficient to cover the expected chemical shift range for trigonal and tetrahedral boron species.

Data Presentation and Visualization

Clear presentation of data is crucial for comparative analysis. The following diagrams illustrate the logical workflow for assessing isomeric purity.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization (for GC-MS) Derivatization (for GC-MS) Sample->Derivatization (for GC-MS) HPLC HPLC Dissolution->HPLC NMR NMR Dissolution->NMR GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Chromatogram/Spectrum Chromatogram/Spectrum HPLC->Chromatogram/Spectrum GC-MS->Chromatogram/Spectrum NMR->Chromatogram/Spectrum Peak Integration Peak Integration Chromatogram/Spectrum->Peak Integration Structural Elucidation Structural Elucidation Chromatogram/Spectrum->Structural Elucidation Purity Calculation Purity Calculation Peak Integration->Purity Calculation Structural Elucidation->Purity Calculation

General workflow for isomeric purity assessment.

decision_tree Start Need to Assess Isomeric Purity? Quant Quantitative Analysis of Known Isomers? Start->Quant Struct Structural Confirmation Needed? Quant->Struct No HPLC Use HPLC Quant->HPLC Yes Volatile Are Impurities Volatile or Derivatizable? Struct->Volatile No NMR Use NMR Struct->NMR Yes Volatile->HPLC No GCMS Use GC-MS Volatile->GCMS Yes End Purity Assessed HPLC->End NMR->End GCMS->End

Decision tree for selecting an analytical method.

Conclusion

The selection of the most suitable analytical method for assessing the isomeric purity of this compound depends on the specific requirements of the analysis. For routine quality control and quantification of known isomers, HPLC is often the method of choice due to its high resolving power and robustness. When unambiguous structural confirmation of impurities is required, NMR spectroscopy is indispensable. GC-MS offers high sensitivity and structural information but is contingent on successful derivatization. A multi-technique approach, leveraging the strengths of each method, will provide the most comprehensive and reliable assessment of isomeric purity, ensuring the quality and consistency of this critical synthetic building block in research and drug development.

References

A Comparative Guide to 5-Bromopyridine-3-yl Boronic Acid, Boronic Ester, and Trifluoroborate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of organoboron reagent is a critical decision that influences reaction efficiency, stability, and handling. This guide provides an objective comparison of three common organoboron derivatives of 5-bromopyridine: the boronic acid, the pinacol boronic ester, and the potassium trifluoroborate salt, with a focus on their application in the widely-used Suzuki-Miyaura cross-coupling reaction.

Executive Summary: The Stability-Reactivity Trade-Off

The selection of a suitable organoboron reagent for Suzuki-Miyaura cross-coupling hinges on a fundamental trade-off between reactivity and stability.

  • 5-Bromopyridine-3-boronic acid is generally the most reactive species, often leading to faster reaction times. However, pyridine boronic acids are notoriously prone to protodeboronation and other decomposition pathways, which can complicate handling, storage, and reproducibility.[1]

  • 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester) offers significantly enhanced stability compared to the boronic acid.[2] These esters are typically crystalline solids that are easier to handle, purify, and store. While often highly effective, the in situ hydrolysis to the boronic acid is sometimes a prerequisite for efficient transmetalation, which can lead to slightly slower reaction rates compared to the free boronic acid.[3]

  • Potassium 5-bromopyridine-3-trifluoroborate represents a highly stable and crystalline alternative.[4] Trifluoroborate salts are generally stable to air and moisture, offering a long shelf-life.[4] They are known to participate readily in Suzuki-Miyaura couplings, often providing high yields, and are considered excellent surrogates for unstable boronic acids.[5]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

While a direct, side-by-side comparison under identical conditions is not extensively documented in the literature, the following table summarizes representative data for the Suzuki-Miyaura coupling of each 5-bromopyridine derivative with various coupling partners. It is important to note that reaction conditions have been optimized for each specific transformation and are not directly comparable.

ReagentCoupling PartnerCatalyst/Base/SolventTime (h)Yield (%)Reference
This compoundAryl HalidePd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane:H₂O15+Moderate to Good[6]
5-Bromo-3-(pinacolato)pyridineAryl BromidePd(dppf)Cl₂ / K₂CO₃ / Dioxane:H₂O1285(Analogous System)
Potassium 5-bromopyridine-3-trifluoroborateHeteroaryl ChloridePd(OAc)₂/RuPhos / K₂CO₃ / Toluene:H₂O24Excellent[7]

Physicochemical Properties and Handling

PropertyThis compound5-Bromo-3-(pinacolato)pyridinePotassium 5-bromopyridine-3-trifluoroborate
Stability Prone to decomposition (protodeboronation)[1]Generally stable, can be purified by chromatography[2]Highly stable, crystalline solid with a long shelf-life[4]
Handling Requires careful handling and storage, often under inert atmosphere.Easy to handle, less sensitive to air and moisture.Easy to handle, free-flowing solid.
Solubility Variable, can be challenging in some organic solvents.Generally soluble in common organic solvents.Soluble in polar solvents like acetone and acetonitrile.[5]
Purity Can be difficult to obtain and maintain in high purity.High purity is readily achievable.High purity is readily achievable.

Experimental Protocols

Detailed methodologies for the synthesis of the potassium trifluoroborate salt and representative Suzuki-Miyaura cross-coupling reactions are provided below.

Synthesis of Potassium 5-Bromopyridine-3-trifluoroborate from this compound

This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.[8]

Reagents:

  • This compound

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).

  • Slowly add the aqueous KHF₂ solution to the stirring methanolic solution of the boronic acid at 0 °C.

  • A white precipitate of potassium 5-bromopyridine-3-trifluoroborate should form.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Isolate the solid product by filtration, wash with cold water and then a small amount of cold methanol or diethyl ether.

  • Dry the product under vacuum.

G cluster_reagents Reagents cluster_process Process BoronicAcid This compound Mixing Mix in Methanol at 0°C BoronicAcid->Mixing KHF2 KHF₂ (aq) KHF2->Mixing Stirring Stir at Room Temperature Mixing->Stirring Filtration Filter and Wash Stirring->Filtration Drying Dry under Vacuum Filtration->Drying Product Potassium 5-Bromopyridine-3-trifluoroborate Drying->Product

Synthesis of Potassium 5-Bromopyridine-3-trifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and should be optimized for specific substrates and boron reagents.

Reagents:

  • 5-Bromopyridine derivative (boronic acid, pinacol ester, or trifluoroborate) (1.0 - 1.5 eq)

  • Aryl or heteroaryl halide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • To a dry Schlenk flask, add the aryl/heteroaryl halide, the 5-bromopyridine boron reagent, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Reactants, Base, and Catalyst Inert Evacuate and Backfill with Inert Gas Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat with Stirring Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Coupled Product Purify->Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂)⁻ PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound, its pinacol ester, and its potassium trifluoroborate salt is a strategic one, dictated by the specific requirements of the synthetic route.

  • For rapid reactions where reagent instability can be managed, the boronic acid may be the preferred choice.

  • For multi-step syntheses requiring a robust and easily handled building block, the pinacol boronic ester is an excellent option.

  • For applications demanding high stability, long shelf-life, and reliable reactivity, the potassium trifluoroborate salt stands out as a superior alternative.

Ultimately, the optimal reagent will depend on a balance of factors including the complexity of the substrate, the desired reaction scale, and the practical considerations of handling and storage in the laboratory.

References

A Comparative Guide to the Synthetic Applications of 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the synthetic applications of 5-bromopyridine-3-boronic acid, a key building block in modern organic synthesis and drug discovery. Its unique electronic and structural properties make it a valuable reagent for introducing the 5-bromopyridin-3-yl moiety, which is a common scaffold in many biologically active molecules. This document outlines its primary use in Suzuki-Miyaura cross-coupling reactions, presenting comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in its effective utilization.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the pyridine ring and various aryl, heteroaryl, or alkyl halides and triflates. It is a cornerstone of medicinal chemistry for the synthesis of complex biaryl structures.

A key advantage of using this compound is its ability to participate in regioselective couplings. The boronic acid group at the 3-position reacts preferentially, leaving the bromine atom at the 5-position intact for subsequent downstream transformations, enabling the synthesis of intricately substituted pyridine derivatives.

The following diagram illustrates a standard workflow for setting up a Suzuki-Miyaura coupling reaction using this compound.

G A 1. Add Aryl Halide, This compound, and Solvent to Flask B 2. Sparge Mixture with Inert Gas (e.g., Argon) A->B C 3. Add Palladium Catalyst and Base B->C D 4. Heat Reaction Mixture to Desired Temperature C->D E 5. Monitor Reaction by TLC or LC-MS D->E F 6. Aqueous Workup and Extraction E->F Reaction Complete G 7. Purification (e.g., Column Chromatography) F->G H 8. Characterization G->H

Figure 1. Standard experimental workflow for Suzuki-Miyaura coupling.

The efficiency of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes and compares reaction conditions and yields for the synthesis of various biaryl compounds using this reagent, based on data from commercial suppliers who utilize it in their synthesis pathways.

Aryl Halide PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801298.0
1-Bromo-3-methoxybenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801295.0
2-BromonaphthalenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851693.0
4-BromobenzonitrilePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801290.0
1-Bromo-4-(trifluoromethoxy)benzenePd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O100488.0
4-Bromo-1,2-difluorobenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801278.0

Data summarized from synthetic procedures reported by commercial chemical suppliers.

This data highlights that high to excellent yields can be achieved with electron-rich, electron-poor, and sterically hindered aryl bromides. The combination of Pd(dppf)Cl₂ as a catalyst and an inorganic base like K₂CO₃ in a dioxane/water solvent system appears to be a robust and high-yielding protocol for many substrates.

The following is a representative experimental procedure for a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

G sub1 This compound plus + sub2 1-Bromo-4-fluorobenzene prod 5-Bromo-3-(4-fluorophenyl)pyridine sub2->prod Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C

Figure 2. Synthesis of 5-bromo-3-(4-fluorophenyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • 1-Bromo-4-fluorobenzene (1.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 1-bromo-4-fluorobenzene, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-bromo-3-(4-fluorophenyl)pyridine.

This protocol provides a reliable and scalable method for the synthesis of biaryl pyridines, demonstrating the utility of this compound as a versatile building block in organic synthesis. The resulting product retains the bromine handle, making it a valuable intermediate for further functionalization in multi-step synthetic sequences.

Safety Operating Guide

Proper Disposal of 5-Bromopyridine-3-boronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals handling 5-Bromopyridine-3-boronic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management and disposal of this hazardous chemical waste. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][4]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.[1][4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]

Quantitative Data Summary

The following table summarizes key data for this compound, critical for a comprehensive understanding of its properties.

PropertyValue
Molecular FormulaC₅H₅BBrNO₂
Molecular Weight201.81 g/mol [2][5]
AppearanceWhite to light yellow solid/powder[1][2]
Melting Point>300°C[5]
Incompatible MaterialsStrong oxidizing agents, strong acids, and strong bases.
Hazard ClassificationsSkin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2][6][7]

Note: Specific quantitative toxicity data (e.g., LD50) was not available in the consulted resources. Treat this compound with caution as a hazardous substance.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. [1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, reaction residues, and contaminated materials, must be classified as hazardous waste .

    • As a halogenated organic compound, it must be segregated from non-halogenated organic waste to ensure proper disposal treatment.[5]

  • Waste Collection and Container Requirements:

    • Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled solid hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated "Halogenated Organic Solvent Waste" container.

    • Container Specifications: Use a designated, leak-proof container made of a compatible material (e.g., polyethylene) with a secure, vapor-tight lid.

  • Labeling:

    • The waste container must be clearly and accurately labeled with the words "Hazardous Waste ."

    • The label must include the full chemical name: "This compound " and list any other chemical constituents in the waste mixture.

    • Appropriate hazard pictograms (e.g., irritant) must be displayed.

    • The accumulation start date must be clearly marked on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[1]

    • Ensure the storage area is secure and only accessible to authorized personnel.

  • Arrange for Professional Disposal:

    • The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle halogenated compounds.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated labware, unused powder) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Collect in dedicated 'Solid Hazardous Waste' container C->E F Collect in dedicated 'Halogenated Organic Solvent Waste' container D->F G Securely seal and label container with 'Hazardous Waste', chemical name, and date E->G F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Contact Environmental Health & Safety (EHS) for pickup H->I J Professional Disposal (Incineration) I->J

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromopyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromopyridine-3-boronic acid. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.

This compound is a valuable reagent in organic synthesis, but it also presents potential hazards, primarily as a skin, eye, and respiratory irritant.[1][2][3] A thorough understanding of its properties and strict adherence to safety protocols are paramount for its safe handling and disposal.

Essential Safety Information at a Glance

A summary of the key physical and chemical properties of this compound is provided below to inform safe handling practices.

PropertyValue
Molecular Formula C₅H₅BBrNO₂[1][2][4][5][6]
Molecular Weight 201.81 g/mol [2][4][5][6]
Appearance White to light yellow solid/powder[1][2]
Melting Point >300°C[5] (decomposes around 260°C[2])
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from dust particles and potential splashes, preventing serious irritation.[1][3][7]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[1][7]
Body Protection A laboratory coat must be worn. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron is recommended.To protect skin and clothing from accidental spills or contact.[1][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially if dust may be generated.To minimize the risk of respiratory tract irritation from inhaling dust particles.[2][7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Engineering Controls and Preparation:

  • Ventilation: Always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid to avoid dust generation.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Work Area: Maintain a clean and uncluttered workspace to prevent spills and contamination.

2. Handling the Chemical:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transferring:

    • Handle the solid carefully to avoid creating dust.

    • Use a spatula or other appropriate tools for transferring the powder.

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

  • During the Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Continuously use the fume hood throughout the experiment.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area thoroughly after the experiment is complete.

  • Doffing PPE: Remove gloves and lab coat carefully to avoid contaminating your skin or clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. This compound must be treated as hazardous waste.[3]

1. Waste Segregation and Collection:

  • Designated Container: All waste containing this compound, including contaminated disposables (e.g., weighing paper, pipette tips, gloves), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3]

  • Halogenated Waste: As a brominated compound, this waste should be segregated as halogenated organic waste.[8][9]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

2. Storage:

  • Store the sealed hazardous waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[3]

3. Final Disposal:

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe management of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep Review SDS & Prepare Work Area ppe Don Appropriate PPE prep->ppe Proceed weigh Weigh & Transfer ppe->weigh react Perform Reaction weigh->react decon Decontaminate Work Area react->decon collect Collect in Labeled Hazardous Waste Container react->collect doff Doff PPE decon->doff wash Wash Hands doff->wash store Store in Designated Area collect->store dispose Arrange for EHS Pickup store->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.